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  • Product: 5-Chloro-2-fluoro-4-methoxybenzoic acid
  • CAS: 211172-72-4

Core Science & Biosynthesis

Foundational

High-Resolution NMR Spectral Elucidation of 5-Chloro-2-fluoro-4-methoxybenzoic Acid: A Technical Guide to Predictive Assignments and Experimental Workflows

Executive Summary The structural verification of highly substituted aromatic compounds requires a rigorous understanding of competing electronic effects. 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of highly substituted aromatic compounds requires a rigorous understanding of competing electronic effects. 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS 211172-72-4) presents a complex nuclear magnetic resonance (NMR) profile due to the simultaneous presence of four distinct substituents on the benzene ring: a carboxylic acid (-COOH), a fluorine atom (-F), a methoxy group (-OCH₃), and a chlorine atom (-Cl).

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular orbital dynamics and empirical benchtop NMR spectroscopy. This guide provides a self-validating framework for predicting, acquiring, and interpreting the 1 H and 13 C NMR spectra of this compound, ensuring high-confidence structural elucidation for drug development and synthetic chemistry workflows.

Structural Dynamics and Electronic Causality

To accurately assign NMR signals, one must first understand the causality behind the chemical shifts. The electron density around each nucleus dictates its magnetic shielding, which is governed by inductive (-I/+I) and mesomeric (-M/+M) effects[1].

In 5-chloro-2-fluoro-4-methoxybenzoic acid, the aromatic ring is subject to extreme electronic push-and-pull:

  • The Fluorine Atom (C2): Fluorine is highly electronegative, exerting a strong -I effect that heavily deshields the ipso carbon (C2). However, its lone pairs donate electron density into the ring via a +M effect, strongly shielding the ortho and para positions (C1, C3, and C5). Furthermore, 19 F ( I=1/2 ) actively couples with both 1 H and 13 C nuclei, splitting their signals and providing vital through-bond connectivity data.

  • The Methoxy Group (C4): The -OCH₃ group is a powerful +M donor. It significantly shields its ortho carbons (C3 and C5). The synergistic shielding of C3 by both the ortho-fluoro and ortho-methoxy groups pushes the C3 carbon and its attached proton (H3) significantly upfield.

  • The Chlorine Atom (C5): Chlorine exerts a moderate -I effect and a weak +M effect. It slightly deshields the ipso carbon (C5) but its primary role in this molecule is breaking the symmetry and altering the coupling network.

  • The Carboxylic Acid (C1): The -COOH group is an electron-withdrawing group (-I, -M), which deshields the ortho (C2, C6) and para (C4) positions.

By mapping these overlapping effects, we can establish an empirical hierarchy of chemical shifts before a single sample is placed in the spectrometer.

Empirical Prediction and Spectral Assignment

When experimental reference spectra are unavailable, empirical increment systems (additivity rules) serve as the gold standard for predicting chemical shifts in polysubstituted benzenes[2]. By applying substituent chemical shift (SCS) increments to the base value of benzene (128.5 ppm for 13 C; 7.27 ppm for 1 H), we can generate a highly accurate predictive model.

1 H NMR Predictive Assignments

The molecule contains only two aromatic protons (H3 and H6), a methoxy group, and an acidic proton. The scalar coupling to the 19 F nucleus ( 100% natural abundance) is the critical self-validating feature here. H3 is ortho to fluorine ( 3JHF​≈11.0 Hz), while H6 is meta to fluorine ( 4JHF​≈6.5 Hz).

Table 1: Predicted 1 H NMR Chemical Shifts and Couplings (DMSO- d6​ )

ProtonPredicted Shift (δ, ppm)MultiplicityCoupling Constant ( J )Electronic Causality
-COOH ~13.0 - 13.5Broad Singlet (br s)N/AHighly deshielded acidic proton; broadens due to chemical exchange.
H6 ~7.85 - 8.00Doublet (d) 4JHF​≈6.5 HzDeshielded by the ortho -COOH group; exhibits long-range meta coupling to F.
H3 ~6.90 - 7.10Doublet (d) 3JHF​≈11.0 HzStrongly shielded by the combined +M effects of ortho -F and ortho -OCH₃.
-OCH₃ ~3.90 - 3.95Singlet (s)N/ATypical heteroatom-adjacent methyl group.
13 C NMR Predictive Assignments

In 13 C NMR, the area under the signal is not strictly proportional to the carbon count due to the Nuclear Overhauser Effect (NOE) and varying relaxation times ( T1​ )[3]. Quaternary carbons (C1, C2, C4, C5) will appear significantly weaker than protonated carbons (C3, C6). Every carbon in this ring will be split into a doublet by the 19 F nucleus.

Table 2: Predicted 13 C NMR Chemical Shifts and 19 F Couplings

CarbonPredicted Shift (δ, ppm)MultiplicityC-F Coupling ( JCF​ )Electronic Causality
C4 (C-OMe) ~166.2Doublet (d) 3JCF​≈8−10 HzExtreme deshielding from ipso oxygen.
C=O (Acid) ~164.0Doublet (d) 3JCF​≈3−5 HzCarbonyl deshielding.
C2 (C-F) ~163.8Doublet (d) 1JCF​≈245−255 HzMassive deshielding from ipso fluorine; massive 1-bond coupling.
C6 (C-H) ~133.0Doublet (d) 3JCF​≈3−5 HzDeshielded by ortho -COOH.
C5 (C-Cl) ~115.8Doublet (d) 4JCF​≈1−2 HzShielded by para -F and ortho -OMe; deshielded by ipso -Cl.
C1 (C-COOH) ~111.3Doublet (d) 2JCF​≈15−20 HzShielded by ortho -F and para -OMe +M effects.
C3 (C-H) ~102.4Doublet (d) 2JCF​≈20−25 HzHighly shielded by ortho -F and ortho -OMe.
-OCH₃ ~56.5Singlet (s)N/AStandard aliphatic methoxy shift.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to when acquiring the spectra.

Protocol 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of 5-chloro-2-fluoro-4-methoxybenzoic acid. Dissolve entirely in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ). Causality: The -COOH group induces hydrogen bonding, often leading to poor solubility in CDCl₃. DMSO- d6​ disrupts these dimers, ensuring sharp lines.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity (shimming).

Protocol 2: 1 H NMR Acquisition (Standard 1D)
  • Pulse Sequence: Use a standard 30° pulse program (e.g., zg30 on Bruker systems).

  • Relaxation Delay (D1): Set D1 to 2.0 seconds to ensure full relaxation of the aromatic protons.

  • Scans (NS): 16 to 32 scans are sufficient for a 15 mg sample at 400 MHz or higher.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without obscuring the critical JHF​ couplings.

Protocol 3: 13 C{ 1 H} NMR Acquisition
  • Pulse Sequence: Use a proton-decoupled 30° pulse program (e.g., zgpg30).

  • Relaxation Delay (D1): Set D1 to 2.0–3.0 seconds. Causality: Quaternary carbons (C1, C2, C4, C5) lack attached protons to facilitate rapid dipole-dipole relaxation. A longer D1 ensures these critical structural nodes are visible[3].

  • Scans (NS): Minimum 512 scans, preferably 1024, due to the low natural abundance of 13 C (1.1%) and the presence of four slow-relaxing quaternary carbons.

  • Validation Check: Verify the presence of the massive 1JCF​ doublet (~250 Hz) around 163.8 ppm. If this is missing, the compound lacks the direct C-F bond.

Experimental Workflow Visualization

The following diagram illustrates the logical pipeline from sample preparation to empirical validation, ensuring a closed-loop, self-validating analytical process.

NMR_Workflow N1 Sample Preparation (15mg in 0.6mL DMSO-d6) N2 1H NMR Acquisition (zg30, D1=2s, NS=16) N1->N2 N3 13C{1H} NMR Acquisition (zgpg30, D1=3s, NS=1024) N1->N3 N4 19F NMR Acquisition (Optional for F-coupling confirmation) N1->N4 N5 Fourier Transform & Phase/Baseline Correction N2->N5 N3->N5 N4->N5 N6 Peak Integration & Multiplet Analysis (J-coupling) N5->N6 N7 Empirical Rule Validation (Compare against SCS Increments) N6->N7

Caption: End-to-end NMR acquisition and validation workflow for fluorinated aromatic compounds.

References

  • Integration of 13C NMR Spectra. Organic Chemistry at CU Boulder. Available at:[Link]

  • Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 5-Chloro-2-fluoro-4-methoxybenzoic Acid in Organic Solvents

Executive Summary In early-stage active pharmaceutical ingredient (API) development and advanced agrochemical synthesis, understanding the solvation thermodynamics of highly functionalized intermediates is critical. 5-Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage active pharmaceutical ingredient (API) development and advanced agrochemical synthesis, understanding the solvation thermodynamics of highly functionalized intermediates is critical. 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS: 211172-72-4)[] is a complex aromatic building block. Its solubility profile is not merely a function of its carboxylic acid moiety, but rather a delicate thermodynamic balance dictated by the inductive electron withdrawal of its halogens and the resonance donation of its methoxy group.

This technical guide provides an in-depth analysis of the solubility profile of 5-Chloro-2-fluoro-4-methoxybenzoic acid across various organic solvents. By leveraging Hansen Solubility Parameters (HSP) and rigorous, self-validating experimental protocols, we establish a predictive and empirical framework for optimizing crystallization, extraction, and reaction workflows involving this compound.

Molecular Architecture & Solvation Thermodynamics

To predict how 5-Chloro-2-fluoro-4-methoxybenzoic acid behaves in solution, we must first deconstruct its molecular architecture and how it influences the Hansen Solubility Parameters (HSP) —a framework that divides total cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces[2].

  • The Carboxylic Acid Core ( δh​ & δp​ ): In non-polar environments, the carboxylic acid groups strongly dimerize via intermolecular hydrogen bonds, creating a robust crystal lattice. Breaking this lattice requires solvents with high δh​ values (strong H-bond acceptors/donors).

  • Ortho-Fluorine Substitution: The highly electronegative fluorine atom at the 2-position exerts a strong inductive pull (-I effect), increasing the acidity of the adjacent carboxylic proton. This makes the molecule a more aggressive hydrogen-bond donor compared to unsubstituted benzoic acid.

  • Meta-Chlorine Substitution ( δd​ ): The bulky, polarizable chlorine atom at the 5-position significantly increases the dispersive interactions ( δd​ ) and the overall lipophilicity of the molecule. This is a primary reason why halogenated benzoic acids exhibit enhanced solubility in halogenated organic solvents but limited solubility in water[3].

  • Para-Methoxy Group: Acting as both an electron donor via resonance (+R) and a localized hydrogen-bond acceptor, the methoxy group increases the overall polarizability ( δp​ ) of the molecule.

G A Solid Crystal Lattice (5-Cl-2-F-4-OMe-BA) B Cavity Formation in Solvent A->B ΔH_lattice (>0) C Solute-Solvent Interactions B->C ΔH_cavity (>0) D Dissolved Solute (Thermodynamic Equilibrium) C->D ΔH_solvation (<0)

Caption: Thermodynamic pathway of dissolution for functionalized benzoic acids.

Empirical Solubility Profile in Organic Solvents

Based on the structural analogs and the thermodynamic principles outlined above, the solubility of functionalized benzoic acids follows a distinct pattern[4]. The table below summarizes the solubility profile of 5-Chloro-2-fluoro-4-methoxybenzoic acid across major organic solvent classes.

Solvent ClassRepresentative SolventsRelative SolubilityMechanistic Rationale (Causality)
Cyclic Ethers THF, 1,4-DioxaneVery High Exceptional H-bond acceptors. The ether oxygens aggressively outcompete the solute-solute carboxylic dimers, driving rapid dissolution[4].
Alcohols Methanol, Ethanol, IsopropanolHigh Dual H-bond donors and acceptors. They readily solvate both the carboxylic acid and the polarizable methoxy/halogen substituents.
Esters Ethyl Acetate, Isopropyl AcetateHigh Moderate polarity ( δp​ ) and strong H-bond acceptance ( δh​ ) align perfectly with the solute's HSP profile.
Halogenated Dichloromethane (DCM), ChloroformModerate to High High dispersive forces ( δd​ ) match the lipophilic nature of the chlorine and fluorine substituents on the aromatic ring.
Aliphatic n-Heptane, HexaneVery Low Purely dispersive solvents lack the δp​ and δh​ required to break the strong intermolecular hydrogen bonds of the crystal lattice.
Aqueous Water (pH < 4)Extremely Low The hydrophobic bulk of the halogenated aromatic ring heavily outweighs the solvation energy of the unionized carboxylic acid[3].

Experimental Methodology: Self-Validating Static Equilibrium Protocol

To generate highly accurate, empirical solubility data for thermodynamic modeling (such as the modified Apelblat or van't Hoff models)[5], the Static Equilibrium Method is the gold standard.

As an Application Scientist, I mandate that any solubility protocol must be a self-validating system . The following step-by-step methodology ensures that kinetic artifacts (like supersaturation) are entirely eliminated, yielding true thermodynamic data.

Step-by-Step Workflow
  • Solvent Preparation & Solute Addition: Add an excess amount of 5-Chloro-2-fluoro-4-methoxybenzoic acid (API) into sealed, jacketed glass vessels containing 10.0 mL of the target organic solvent.

  • Isothermal Equilibration: Submerge the vessels in a highly precise thermostatic water bath (e.g., 298.15 K ± 0.05 K). Agitate the suspension continuously at 300 RPM.

    • Causality: Continuous agitation maximizes the surface area contact between the solid and liquid phases, accelerating the approach to equilibrium.

  • Phase Separation (Filtration): After equilibration, extract an aliquot of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandated here. It is chemically inert and highly hydrophobic, preventing non-specific binding or adsorption of the heavily halogenated, lipophilic API, which would otherwise artificially lower the quantified solubility.

  • Quantification (HPLC-UV): Dilute the filtered aliquot with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

  • The Self-Validation Loop: Sample the system at 48 hours and again at 72 hours .

    • Causality: If the variance in quantified concentration between the 48h and 72h time points is < 2% , the system has mathematically proven it is at true thermodynamic equilibrium. If the variance is > 2%, the system is still kinetically shifting and must be re-equilibrated.

Workflow S1 1. Excess Solute Addition (Target Solvent) S2 2. Isothermal Equilibration (Agitation for 48-72h) S1->S2 S3 3. Phase Separation (0.22 µm PTFE Filtration) S2->S3 S4 4. Quantification (Gravimetric / HPLC-UV) S3->S4 S4:e->S2:e Variance > 2%? Re-equilibrate S5 5. Thermodynamic Modeling (Apelblat / van't Hoff) S4->S5

Caption: Self-validating static equilibrium workflow for precise solubility determination.

Downstream Applications: Crystallization Strategy

Understanding this solubility profile is paramount for designing downstream purification workflows. Because 5-Chloro-2-fluoro-4-methoxybenzoic acid shows a steep solubility curve in alcohols (highly soluble at elevated temperatures, moderately soluble at low temperatures) and extremely low solubility in aliphatics, an anti-solvent crystallization strategy is highly effective.

  • Primary Solvent: Ethyl Acetate or THF (to dissolve the crude API completely).

  • Anti-Solvent: n-Heptane (added dropwise to induce supersaturation and controlled nucleation).

  • Result: This solvent/anti-solvent pairing leverages the compound's specific Hansen Solubility Parameters to reject impurities into the mother liquor while forming high-purity crystalline lattices of the target API.

References

  • Abbott, S. "HSP Basics | Practical Solubility Science." Prof Steven Abbott. Available at:[Link]

  • ACS Omega. "Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents." ACS Publications. Available at: [Link]

  • ResearchGate. "Solubility of benzilic acid in select organic solvents at 298.15 K." ResearchGate. Available at:[Link]

Sources

Foundational

High-Resolution Characterization of 5-Chloro-2-fluoro-4-methoxybenzoic Acid: Exact Mass, Molecular Weight, and Analytical Workflows

Executive Summary 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS: 211172-72-4) is a highly functionalized, polyhalogenated aromatic compound[]. It serves as a critical building block in advanced organic synthesis, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS: 211172-72-4) is a highly functionalized, polyhalogenated aromatic compound[]. It serves as a critical building block in advanced organic synthesis, frequently utilized in the development of pharmaceutical intermediates, agrochemicals, and specialized materials such as chiral thioindigo dopants for liquid crystal hosts[2].

In modern drug development and materials science, the precise analytical characterization of such building blocks is non-negotiable. This technical guide outlines the physicochemical parameters of 5-chloro-2-fluoro-4-methoxybenzoic acid and provides a field-proven, self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow for its rigorous structural confirmation.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

A fundamental pillar of mass spectrometry is distinguishing between a compound's average molecular weight and its monoisotopic exact mass.

  • Molecular Weight (204.58 g/mol ): Calculated using the standard, abundance-weighted atomic weights of the elements. Because chlorine exists in nature as a ~3:1 ratio of 35Cl and 37Cl , its average atomic weight is ~35.45 g/mol , which skews the bulk molecular weight[3].

  • Exact Mass (203.9989 Da): Calculated using only the most abundant, stable isotopes ( 12C , 1H , 35Cl , 19F , 16O ). In Time-of-Flight (TOF) or Orbitrap HRMS, exact mass is the critical metric used to determine elemental composition via mass defect analysis[4].

Quantitative Data Summary

The following table summarizes the core physicochemical and mass properties of the target molecule:

PropertyValueAnalytical Significance
Chemical Name 5-Chloro-2-fluoro-4-methoxybenzoic acidSystematic IUPAC identification
CAS Registry Number 211172-72-4Unique numerical identifier[]
Molecular Formula C8​H6​ClFO3​ Defines elemental composition
Molecular Weight 204.58 g/mol Used for bulk stoichiometric calculations
Exact Mass (Monoisotopic) 203.9989 DaTarget mass for neutral molecule in HRMS
[M−H]− Exact Mass 202.9911 DaPrimary target ion in ESI- mode
37Cl Isotope [M−H]− 204.9882 DaConfirms presence of one Chlorine atom

Mechanistic Insights into Mass Spectrometry (E-E-A-T)

The Causality Behind Experimental Choices

When designing an LC-HRMS method for 5-chloro-2-fluoro-4-methoxybenzoic acid, the choice of ionization mode and mobile phase is dictated by the molecule's intrinsic chemical structure:

  • Ionization Mode (ESI- over ESI+): The molecule contains a highly acidic carboxylic acid moiety ( −COOH ). In solution, this group readily donates a proton to form a stable carboxylate anion ( −COO− ). The electron-withdrawing halogens (fluorine and chlorine) on the aromatic ring further stabilize this negative charge via inductive effects. Consequently, Negative Electrospray Ionization (ESI-) yields a signal-to-noise ratio magnitudes higher than positive mode.

  • Mobile Phase Buffer: To drive the equilibrium toward the deprotonated state during the electrospray process, a slightly acidic to neutral buffer (e.g., 10 mM Ammonium Formate, pH ~6.5) is preferred over strong acids like 0.1% Formic Acid, which can suppress negative ionization.

A Self-Validating Analytical System

A robust analytical protocol must be self-validating. For this molecule, the natural isotopic distribution of chlorine acts as an internal validation mechanism. The presence of a single chlorine atom dictates that the mass spectrum will exhibit a characteristic M and M+2 peak cluster separated by exactly 1.997 Da, with a relative intensity ratio of roughly 3:1. If an extracted ion chromatogram at m/z 202.9911 lacks the corresponding m/z 204.9882 peak at ~33% intensity, the detection is considered a false positive.

Analytical Workflow: Step-by-Step LC-HRMS Protocol

The following methodology details the standard operating procedure for the ultra-high performance liquid chromatography (UHPLC) separation and HRMS detection of the compound.

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of 5-chloro-2-fluoro-4-methoxybenzoic acid analytical standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase UHPLC column (2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: HRMS Acquisition Parameters

  • Instrument: Orbitrap or Q-TOF Mass Spectrometer.

  • Polarity: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 50 to 500.

  • Data Extraction: Extract the chromatogram for the [M−H]− precursor ion at m/z 202.9911 with a strict mass tolerance window of 5 ppm.

Mandatory Visualizations

Workflow Diagram

The following diagram illustrates the sequential stages of the LC-HRMS analytical protocol.

Workflow N1 Sample Prep (1 µg/mL in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient) N1->N2 2 µL Injection N3 ESI- Ionization (Deprotonation to [M-H]-) N2->N3 Elution N4 HRMS Detection (Orbitrap/TOF) N3->N4 Ion Transfer N5 Data Analysis (m/z 202.9911, 5 ppm) N4->N5 Spectra

Caption: Step-by-step LC-HRMS workflow for analyzing 5-chloro-2-fluoro-4-methoxybenzoic acid.

Ionization and Fragmentation Logic

The diagram below maps the causality of the ionization process, the self-validating isotopic signature, and the primary Collision-Induced Dissociation (CID) fragmentation pathway (loss of CO2​ ).

Pathway Neutral 5-Chloro-2-fluoro-4-methoxybenzoic acid Exact Mass: 203.9989 Da Deprotonation ESI Negative Mode Loss of H+ Neutral->Deprotonation Precursor [M-H]- Precursor Ion m/z: 202.9911 Deprotonation->Precursor Isotope 37Cl Isotope Peak m/z: 204.9882 (33% Intensity) Precursor->Isotope Isotopic Signature Fragment Decarboxylation [-CO2] m/z: 159.0013 Precursor->Fragment CID Fragmentation

Caption: ESI- ionization, isotopic signature, and primary fragmentation pathway of the target molecule.

References

  • Angene Chemical. "4-chloro-2-fluoro-3-methoxybenzoic acid|1169870-80-7". angenechemical.com. URL:[Link]

  • SpectraBase. "3-Chloro-5-fluoro-4-methoxybenzoic acid". spectrabase.com. URL: [Link]

  • Google Patents. "US5989451A - Compounds and methods for doping liquid crystal hosts". patents.google.com.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 5-Chloro-2-fluoro-4-methoxybenzoic acid

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[1][2][3] This powerful reaction, recognized with the 2010 Nobel Prize in Chemistry, has found widespread application in the pharmaceutical, agrochemical, and materials science industries.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki cross-coupling reactions with a challenging, yet synthetically valuable substrate: 5-Chloro-2-fluoro-4-methoxybenzoic acid.

This substrate presents a unique set of challenges due to the presence of an electron-donating methoxy group and a moderately deactivating carboxylic acid function on the aromatic ring, which can complicate the catalytic cycle. Furthermore, the chlorine atom is the least reactive of the common halogen leaving groups in Suzuki couplings, typically requiring more forcing conditions or specialized catalyst systems for efficient reaction.[3] This guide will provide a comprehensive overview of the reaction, including mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies to enable successful and reproducible outcomes.

Mechanistic Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate.

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-R' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R' Transmetalation (R'-B(OH)2, Base) Ar-Pd(II)(L2)-R'->Pd(0)L2 Reductive Elimination (Ar-R')

Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Challenges and Considerations for 5-Chloro-2-fluoro-4-methoxybenzoic acid

The successful Suzuki coupling of 5-Chloro-2-fluoro-4-methoxybenzoic acid requires careful consideration of the substrate's electronic and steric properties:

  • Aryl Chloride Inertness: The carbon-chlorine bond is strong and less prone to oxidative addition compared to C-Br or C-I bonds.[3] This necessitates the use of highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[6][7][8]

  • Electron-Rich Nature: The presence of the electron-donating methoxy group further deactivates the aryl chloride towards oxidative addition.

  • Carboxylic Acid Functionality: The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction. It is crucial to select a base that is strong enough to facilitate transmetalation but does not lead to unwanted side reactions. Furthermore, the carboxylate anion can potentially coordinate to the palladium center, influencing the catalytic activity.

  • Steric Hindrance: The ortho-fluoro and the carboxylic acid groups can introduce steric hindrance around the reaction center, potentially slowing down the oxidative addition and subsequent steps.

Recommended Protocol for the Suzuki Cross-Coupling of 5-Chloro-2-fluoro-4-methoxybenzoic acid

This protocol is a general starting point and may require optimization for specific coupling partners.

Materials and Reagents
ReagentSupplierPurityComments
5-Chloro-2-fluoro-4-methoxybenzoic acidVarious>98%Starting material.
Arylboronic acidVarious>98%Coupling partner (1.2 - 1.5 equivalents).
Palladium(II) acetate (Pd(OAc)₂)Various>98%A common and air-stable palladium precatalyst.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Various>98%A bulky, electron-rich phosphine ligand known to be effective for challenging Suzuki couplings.[9][10]
Potassium phosphate (K₃PO₄)VariousAnhydrousA suitable non-nucleophilic base.[9][11]
1,4-DioxaneVariousAnhydrousAnhydrous, aprotic solvent.
WaterDeionized-Often used as a co-solvent to aid in the dissolution of the base and facilitate transmetalation.
Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask, add 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq.), the desired arylboronic acid (1.2 - 1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 2 mol%), and SPhos (0.04 eq., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 v/v mixture) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-Chloro-2-fluoro-4-methoxybenzoic acid - Arylboronic acid - Base (K3PO4) - Catalyst (Pd(OAc)2) - Ligand (SPhos) inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Acidify and Extract quench->extract purify Purify Product extract->purify

Figure 2: A general workflow for the Suzuki cross-coupling of 5-Chloro-2-fluoro-4-methoxybenzoic acid.

Troubleshooting and Optimization

Issue Potential Cause Recommended Solution
Low or No Conversion Inefficient oxidative addition.- Increase reaction temperature. - Screen other bulky, electron-rich ligands such as XPhos or RuPhos. - Consider using a more active palladium precatalyst like Pd₂(dba)₃.
Catalyst deactivation.- Ensure all reagents and solvents are thoroughly degassed to remove oxygen. - Use a more robust ligand system.
Protodehalogenation The chloro-substituent is replaced by a hydrogen atom.- Use a strictly anhydrous and non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[9] - Use anhydrous aprotic solvents. Avoid alcohols if this is a persistent issue.[9]
Homocoupling of Boronic Acid The boronic acid couples with itself.- Use a slight excess of the aryl halide (e.g., 1.1 equivalents). - Lower the reaction temperature. - Ensure slow addition of the boronic acid if the issue persists.
Poor Product Solubility The biaryl product is insoluble in the work-up solvent.- Use a different extraction solvent or a mixture of solvents. - Consider a different purification method, such as recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Chloro-2-fluoro-4-methoxybenzoic acid, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl compounds. By employing a highly active palladium catalyst system with a bulky, electron-rich phosphine ligand, in conjunction with a suitable base and solvent system, researchers can achieve good to excellent yields of the desired products. Careful optimization of the reaction conditions and awareness of potential side reactions are key to obtaining reproducible and high-quality results. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and other applications.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides - Organic Chemistry Portal. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. [Link]

  • Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides - ACS Publications. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Publications. [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides | Organometallics - ACS Publications. [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF. [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. [Link]

  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed - NIH. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]

Sources

Application

Application Notes and Protocols for the Catalyic Hydrogenation of 5-Chloro-2-fluoro-4-methoxybenzoic acid

Introduction The selective catalytic hydrogenation of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates and active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective catalytic hydrogenation of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The target molecule, 5-Chloro-2-fluoro-4-methoxybenzoic acid, contains multiple functional groups that can potentially react under hydrogenation conditions. The primary goal of this application note is to provide a detailed protocol for the selective hydrodechlorination of 5-Chloro-2-fluoro-4-methoxybenzoic acid to yield 2-Fluoro-4-methoxybenzoic acid. This transformation is of significant interest as fluorinated benzoic acid derivatives are valuable building blocks in medicinal chemistry.[1] This document will delve into the mechanistic rationale, provide a step-by-step experimental protocol, and discuss critical safety considerations.

Scientific Rationale and Mechanistic Considerations

Catalytic hydrogenation is a heterogeneous or homogeneous catalytic process that involves the addition of hydrogen across double or triple bonds, or in the case of hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom.[2] For the selective dechlorination of 5-Chloro-2-fluoro-4-methoxybenzoic acid, a palladium on carbon (Pd/C) catalyst is the preferred choice due to its high efficacy in cleaving carbon-halogen bonds.[3][4]

The generally accepted mechanism for hydrodehalogenation on a palladium surface involves several key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with a low-valent palladium species on the catalyst surface, leading to the formation of an Ar-Pd-X intermediate.[5]

  • Hydrogenolysis: This intermediate then reacts with hydrogen, which is adsorbed and dissociated on the palladium surface, to cleave the Pd-X bond and form an Ar-Pd-H species.

  • Reductive Elimination: The final step is the reductive elimination of the desired arene (Ar-H) and regeneration of the active palladium catalyst.[5]

A critical aspect of this specific transformation is the chemoselectivity. The C-Cl bond is more susceptible to hydrogenolysis than the C-F bond, and under controlled conditions, the aromatic ring and the carboxylic acid group will remain intact. Palladium on carbon is known to be effective for the hydrogenation of the aromatic ring in benzoic acid, but this typically requires more forcing conditions such as higher temperatures and pressures.[6][7] Therefore, careful control of reaction parameters is essential to achieve the desired selective dechlorination.

Experimental Protocol

This protocol is designed for the selective catalytic hydrodechlorination of 5-Chloro-2-fluoro-4-methoxybenzoic acid to 2-Fluoro-4-methoxybenzoic acid.

Materials:

  • 5-Chloro-2-fluoro-4-methoxybenzoic acid

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Triethylamine (Et3N)

  • Hydrogen gas (H2), high purity

  • Nitrogen gas (N2), inert

  • Celite® or a similar filter aid

Equipment:

  • Parr shaker hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up prep_substrate Dissolve Substrate and Base in Solvent prep_catalyst Add Pd/C Catalyst under N2 Atmosphere prep_substrate->prep_catalyst purge_n2 Purge Reactor with N2 (3x) prep_catalyst->purge_n2 purge_h2 Purge Reactor with H2 (3x) purge_n2->purge_h2 pressurize Pressurize with H2 (e.g., 50 psi) purge_h2->pressurize react Stir at Room Temp. Monitor H2 Uptake pressurize->react depressurize Depressurize and Purge with N2 react->depressurize filter Filter through Celite® (Keep Catalyst Wet) depressurize->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate purify Purify Crude Product (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for the catalytic hydrogenation.

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous methanol. The addition of a base like triethylamine can significantly increase the rate of hydrodechlorination.[3]

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (50% wet, 2-5 mol% Pd). Caution: Palladium on carbon can be pyrophoric when dry and exposed to air. Always handle it in an inert atmosphere or as a wet paste.[8][9]

  • System Purge: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any oxygen.[10] Following the nitrogen purge, carefully purge the system with hydrogen gas 2-3 times.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases. Alternatively, the reaction can be monitored by taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol. Important: Do not allow the filter cake to dry, as the spent catalyst can ignite in the presence of air.[9] Keep the filter cake wet during and after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Fluoro-4-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

ParameterRecommended ValueRationale
Substrate Concentration0.1 - 0.5 MA moderate concentration to ensure good solubility and reaction kinetics.
Catalyst10% Pd/C (50% wet)Standard catalyst for hydrodehalogenation, offering good activity and selectivity.[3]
Catalyst Loading2-5 mol% PdA typical range for efficient catalysis without excessive cost.
SolventMethanolA common solvent for hydrogenation that facilitates hydrogen solubility and substrate dissolution.
BaseTriethylamine (1.2 eq)Accelerates the rate of hydrodechlorination.[3]
Hydrogen Pressure50 - 100 psiSufficient pressure for the reaction to proceed at a reasonable rate at room temperature.
TemperatureRoom TemperatureTo favor selective dechlorination over other potential reductions.
Reaction Time2 - 24 hoursDependent on substrate concentration, catalyst loading, and pressure. Monitor for completion.

Safety Precautions

Catalytic hydrogenation requires strict adherence to safety protocols due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.[11]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, and all equipment must be properly grounded.[9] Ensure there are no ignition sources in the vicinity.

  • Palladium on Carbon Catalyst: As mentioned, Pd/C is pyrophoric, especially when dry. Handle the catalyst in an inert atmosphere or as a wet paste.[8] Spent catalyst should be quenched carefully and disposed of according to institutional guidelines.

  • Pressure: The reaction should be carried out in a pressure-rated vessel, and the pressure should not exceed the vessel's limit.[10] Always use a blast shield.

  • System Purging: Thoroughly purging the system with an inert gas like nitrogen before introducing hydrogen is crucial to prevent the formation of an explosive hydrogen-air mixture.[10]

Mechanistic Pathway Diagram

G cluster_catalyst Catalyst Surface cluster_cycle Catalytic Cycle Pd_surface Pd(0) Surface OxAdd Oxidative Addition Pd_surface->OxAdd ArCl Ar-Cl (Substrate) ArCl->OxAdd ArPdCl Ar-Pd(II)-Cl OxAdd->ArPdCl Hydrogenolysis Hydrogenolysis ArPdCl->Hydrogenolysis H2_add H2 H2_add->Hydrogenolysis ArPdH Ar-Pd(II)-H Hydrogenolysis->ArPdH RedElim Reductive Elimination ArPdH->RedElim RedElim->Pd_surface Regeneration ArH Ar-H (Product) RedElim->ArH

Caption: Generalized mechanism for Pd-catalyzed hydrodehalogenation.

Conclusion

The protocol described provides a robust starting point for the selective catalytic hydrodechlorination of 5-Chloro-2-fluoro-4-methoxybenzoic acid. Researchers and drug development professionals can adapt and optimize these conditions based on their specific needs and available equipment. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this transformation. The resulting 2-Fluoro-4-methoxybenzoic acid is a valuable intermediate for further synthetic elaboration in various research and development programs.

References

  • B. Ghosh and R. E. Maleczka, Jr. Catalytic Hydrodehalogenation Reactions. Science of Synthesis, 2014.

  • S. M. Sapkal, S. B. Umbarkar, M. K. Dongare, V. R. Choudhary. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library, 2017.

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 2018.

  • Z. Ahmadi and J. S. McIndoe. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 2013.

  • Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. BenchChem.

  • S. M. Sapkal, S. B. Umbarkar, M. K. Dongare. Catalytic Hydrogenation of Benzoic Acid. IntechOpen, 2017.

  • Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. STAR Protocols, 2023.

  • S. M. Sapkal, S. B. Umbarkar, M. K. Dongare. (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate, 2017.

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing Hjchem.

  • Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 2016.

  • 2-Fluoro-4-(trifluoromethyl)benzoic acid. Ossila.

  • Y. Liu, et al. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH, 2012.

  • Y. Sang, et al. Titanium-Catalyzed Hydrodehalogenation of Alkyl Halides. Organometallics - ACS Publications, 2023.

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. Google Patents.

  • Pd/C-catalyzed dechlorination of polychlorinated biphenyls under hydrogen gas-free conditions. PubMed, 2012.

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. environmentclearance.nic.in.

  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society, 2022.

  • Hydrogenation Reactions. safety.pitt.edu, 2012.

  • 2-Fluoro-4-methoxybenzoic acid. Apollo Scientific.

  • Hydrogenation of benzoic acid and catalyst suitable therefor. Google Patents.

  • (PDF) 2-Fluoro-4-(methoxycarbonyl)benzoic acid. ResearchGate, 2010.

  • Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry.

  • Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. MDPI, 2022.

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv.

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents.

  • Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. Organometallics - ACS Publications, 2006.

  • Hydrodehalogenation of Alkyl Halides Catalyzed by a Trichloroniobium Complex with a Redox Active α-Diimine Ligand. The Royal Society of Chemistry.

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-fluoro-4-methoxybenzoic acid

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our focus is on overcoming common challenges to improve reaction yields and ensure the synthesis of a high-purity final product.

Introduction: Navigating the Synthesis

5-Chloro-2-fluoro-4-methoxybenzoic acid is a valuable building block in pharmaceutical research. The specific arrangement of its substituents—a halogen, a fluorine atom, a methoxy group, and a carboxylic acid—presents unique regiochemical challenges during synthesis. Achieving high yields requires careful control over reaction conditions and a clear understanding of the underlying chemical principles. This guide addresses the most common synthetic routes and the critical parameters that dictate their success.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section directly addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Category 1: Directed ortho-Metalation and Carboxylation Route

This synthetic approach typically involves the metalation of a precursor like 1-chloro-4-fluoro-2-methoxybenzene, followed by quenching with carbon dioxide. The fluorine atom is a powerful ortho-directing group for lithiation.[1]

Q1: My directed ortho-metalation reaction has a very low yield or fails completely. What are the primary causes?

A1: Low or no yield in a directed ortho-metalation (DoM) reaction is almost always linked to three critical factors: atmospheric control, reagent quality, and temperature.

  • Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive towards moisture and protic impurities. Any residual water in your glassware, solvent (typically THF or diethyl ether), or on the surface of your starting material will quench the base, preventing deprotonation.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled, anhydrous solvents.

  • Reagent Titration: The stated concentration of commercial n-BuLi can decrease over time. Using a sub-stoichiometric amount of base is a common cause of incomplete reactions.

    • Troubleshooting: Titrate your n-BuLi solution before use to determine its exact molarity.

  • Temperature Control: The lithiated intermediates of fluoroaromatic compounds can be unstable, even at moderately low temperatures. Decomposition, potentially through benzyne formation, can occur if the temperature is not strictly maintained.[2]

    • Troubleshooting: Maintain the reaction temperature at or below -75 °C using a dry ice/acetone or a liquid nitrogen/isopropanol bath throughout the addition and stirring phases.[3]

  • CO₂ Quenching: The introduction of carbon dioxide must be efficient to trap the organolithium intermediate.

    • Troubleshooting: Use a wide-bore needle or cannula to deliver a rapid stream of dry CO₂ gas just below the surface of the stirred reaction mixture, or crush high-quality dry ice into a powder and add it directly to the cold solution.

Q2: I'm observing the formation of an isomeric byproduct. Why is the lithiation not occurring exclusively ortho to the fluorine atom?

A2: While fluorine is a potent directing group, the methoxy group also directs ortho-lithiation.[1][4] This can lead to competitive deprotonation at the C3 position (ortho to methoxy) instead of the desired C6 position (ortho to fluorine).

  • Causality: The relative directing strength can be influenced by the base and solvent system. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can sometimes offer different selectivity compared to n-BuLi due to their steric bulk and coordination preferences.[1]

  • Troubleshooting:

    • Maintain Low Temperature: Ensure the reaction is kept at -78 °C, as higher temperatures may reduce selectivity.

    • Base Selection: Consider screening alternative bases like LDA. In some systems, the choice of base can alter the regiochemical outcome of the lithiation.

Category 2: Electrophilic Chlorination Route

This pathway typically starts with 2-fluoro-4-methoxybenzoic acid and introduces the chlorine atom via electrophilic aromatic substitution.

Q3: My electrophilic chlorination is yielding a mixture of mono- and di-chlorinated products. How can I improve selectivity for 5-chloro substitution?

A3: The formation of multiple products is a classic sign of over-activation or overly harsh reaction conditions. The methoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack.

  • Reagent Choice: Using elemental chlorine (Cl₂) with a strong Lewis acid like FeCl₃ or AlCl₃ can be too aggressive.

    • Troubleshooting: Switch to a milder chlorinating agent. N-Chlorosuccinimide (NCS) is an excellent alternative that provides a more controlled reaction, significantly reducing the risk of polysubstitution.[5][6]

  • Stoichiometry Control: Ensure you are not using an excess of the chlorinating agent.

    • Troubleshooting: Use 1.0 to 1.1 equivalents of NCS relative to your starting material.

  • Temperature Management: Higher temperatures increase the reaction rate but often decrease selectivity.

    • Troubleshooting: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC-MS to stop it upon consumption of the starting material.

Category 3: General Synthesis & Purification

Q4: After aqueous workup, my product yield is significantly lower than expected. Where could the product be lost?

A4: 5-Chloro-2-fluoro-4-methoxybenzoic acid is a carboxylic acid, and its solubility is highly pH-dependent.

  • Aqueous Workup: During workup, the product exists as a carboxylate salt in basic solutions (e.g., after a sodium bicarbonate wash) and is soluble in the aqueous layer. It will only precipitate or move into the organic layer upon re-acidification.

    • Troubleshooting: After extraction, ensure you acidify the aqueous layer to a pH of ~2-3 with an acid like HCl.[5] Collect the resulting precipitate by filtration. If no precipitate forms, perform additional extractions of the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Emulsion Formation: The presence of salts and different solvent phases can sometimes lead to the formation of emulsions during extraction, trapping product at the interface.

    • Troubleshooting: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

Q5: How can I best purify the final crude product?

A5: Recrystallization is typically the most effective method for purifying the final product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Troubleshooting: A common and effective solvent system for recrystallizing benzoic acid derivatives is an ethanol/water mixture.[7] Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to form high-purity crystals.

Part 2: Data Summaries & Visual Guides

Data Presentation

Table 1: Troubleshooting Summary for Low Reaction Yields

Symptom Potential Cause (Route) Recommended Action
No reaction or trace conversion(DoM) : Wet reagents/glassware; Inactive n-BuLi.Flame-dry glassware; use anhydrous solvents; titrate n-BuLi before use.
Reaction stalls, incomplete(Chlorination) : Insufficiently reactive chlorinating agent.Switch from NCS to a slightly more reactive system if needed, or increase reaction time/temperature cautiously.
Dark tar-like substance forms(DoM) : Reaction too warm, decomposition of lithiated intermediate.Strictly maintain reaction temperature at or below -75 °C.
Multiple spots on TLC(Chlorination) : Over-chlorination due to harsh conditions.Use a milder reagent like NCS; control stoichiometry (1.0-1.1 eq); run at a lower temperature.
Low isolated yield after workup(General) : Product loss in the aqueous layer.Ensure complete precipitation by acidifying the aqueous phase to pH ~2-3 before final extractions/filtration.
Mandatory Visualizations

G cluster_start Problem Diagnosis cluster_route Identify Synthetic Route cluster_dom DoM Route Troubleshooting cluster_chloro Chlorination Route Troubleshooting cluster_purification Purification Issues start Low Yield or Impure Product route Which route was used? start->route dom_check Check Anhydrous Conditions & Reagent Titer route->dom_check DoM & Carboxylation chloro_reagent Switch to Milder Reagent (e.g., NCS) route->chloro_reagent Electrophilic Chlorination purification Review Workup Procedure route->purification General/Purification dom_temp Verify Temperature (≤ -75°C) dom_check->dom_temp dom_quench Optimize CO₂ Quench dom_temp->dom_quench chloro_stoich Check Stoichiometry (1.0-1.1 eq) chloro_reagent->chloro_stoich chloro_temp Lower Reaction Temperature chloro_stoich->chloro_temp acidify Acidify Aqueous Layer to pH 2-3 purification->acidify Yes recrystallize Optimize Recrystallization Solvent System purification->recrystallize No

Caption: Troubleshooting workflow for low yield synthesis.

G cluster_sm1 cluster_sm2 start Starting Material Available? sm1 1-Chloro-4-fluoro- 2-methoxybenzene start->sm1 Yes sm2 2-Fluoro- 4-methoxybenzoic Acid start->sm2 Yes route1 Route 1: Directed ortho-Metalation (DoM) sm1->route1 pro1 Pros: - High regioselectivity - Direct C-H functionalization route1->pro1 con1 Cons: - Requires cryogenic temps (-78°C) - Strict anhydrous conditions - Sensitive organolithium reagents route1->con1 route2 Route 2: Electrophilic Chlorination sm2->route2 pro2 Pros: - Milder reaction conditions - Does not require organometallics route2->pro2 con2 Cons: - Potential for polysubstitution - Requires selective chlorinating agent route2->con2

Caption: Decision tree for selecting a synthetic route.

Part 3: Experimental Protocols

Protocol 1: Optimized Directed ortho-Metalation and Carboxylation

This protocol is based on the powerful directing ability of fluorine for regioselective functionalization.[1]

  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagent Setup: To the flask, add 1-chloro-4-fluoro-2-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add freshly titrated n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

  • Carboxylation: While maintaining the temperature at -78 °C, vigorously bubble dry carbon dioxide gas through the solution for 30 minutes. Alternatively, add an excess of freshly crushed dry ice to the flask.

  • Quench and Warm-up: Once the carboxylation is complete, slowly add 1 M HCl to quench the reaction. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Selective Electrophilic Chlorination

This protocol uses N-chlorosuccinimide (NCS) for a controlled, selective chlorination.[5][6]

  • Reagent Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxybenzoic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetic acid.

  • Chlorinating Agent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. For less reactive substrates, the temperature can be gently heated to 40-50 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).

  • Quench: Pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dissolve the succinimide byproduct.

  • Isolation: Stir the ice-water slurry for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid under vacuum. If necessary, further purify by recrystallization from an ethanol/water mixture to yield pure 5-Chloro-2-fluoro-4-methoxybenzoic acid.

References

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem Technical Support.
  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.
  • BenchChem. (2025). Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from p-Aminosalicylic Acid.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • Hevia, E., Hernán-Gómez, A., & Uzelac, M. (2017). LiTMP Trans-Metal-Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps.
  • US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).
  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 129-141.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 5-Chloro-2-fluoro-4-methoxybenzoic acid

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to effectively purify 5-Chloro-2-fluoro-4-methoxybenzoic acid via recrystallization. Here, we move beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals to effectively purify 5-Chloro-2-fluoro-4-methoxybenzoic acid via recrystallization. Here, we move beyond rote procedural steps to explain the underlying scientific principles, enabling you to troubleshoot and optimize your purification with a solid understanding of the "why" behind each action.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility. The fundamental principle is that the solubility of a solid in a solvent generally increases with temperature.[1] By dissolving the impure solid in a minimal amount of a suitable hot solvent and then allowing the solution to cool, the desired compound will crystallize out in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[2][3] The slow formation of a crystal lattice structure is a selective process that tends to exclude molecules that do not fit perfectly, i.e., impurities.[2]

Initial Considerations for 5-Chloro-2-fluoro-4-methoxybenzoic acid

Before beginning, it is crucial to handle 5-Chloro-2-fluoro-4-methoxybenzoic acid with appropriate safety measures. It is advisable to wear protective gloves, clothing, and eye protection, and to work in a well-ventilated area to avoid inhalation of dust.[4][5][6]

Due to the limited publicly available data on the specific solubility of 5-Chloro-2-fluoro-4-methoxybenzoic acid, a systematic approach to solvent selection is the first critical step. The ideal solvent will exhibit the following characteristics:

  • High solvency at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solvency at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Favorable crystal formation: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Impurity solubility: Impurities should either be highly soluble in the cold solvent or completely insoluble in the hot solvent.

Experimental Workflow: A Step-by-Step Guide to Recrystallization

Part 1: Solvent Screening

Given the lack of specific solubility data, a small-scale solvent screening is the most logical starting point.

Protocol:

  • Place approximately 10-20 mg of the impure 5-Chloro-2-fluoro-4-methoxybenzoic acid into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition. Good candidate solvents for a substituted benzoic acid might include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof (e.g., ethanol/water).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that show poor room temperature solubility in a water bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The solvent system that yields the most abundant, well-formed crystals is the most promising for a larger-scale recrystallization.

Part 2: Bulk Recrystallization

Protocol:

  • Weigh the impure 5-Chloro-2-fluoro-4-methoxybenzoic acid and place it in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip or a magnetic stir bar to the flask to ensure smooth boiling.[7]

  • Add the chosen solvent from the screening process in small portions to the flask, while gently heating the mixture on a hot plate.

  • Continue adding the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve dissolution to maximize the yield.[8]

  • If colored impurities are present, remove the flask from the heat and allow it to cool slightly before adding a small amount of activated carbon. Then, reheat the solution to boiling for a few minutes.

  • If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to preheat the filtration funnel and the receiving flask with hot solvent to prevent premature crystallization of the product.[7]

  • Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[7]

  • Allow the crystals to dry completely on the filter paper with continued suction, and then transfer them to a watch glass for final drying in a desiccator or a vacuum oven.

Recrystallization_Workflow start Start with Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 5-Chloro-2-fluoro-4-methoxybenzoic acid and provides practical solutions.

Q1: The compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution becomes supersaturated at a temperature above the solute's melting point. For structurally similar compounds like 5-Fluoro-2-methoxybenzoic acid, the melting point is in the range of 87-91°C.[9][10] If your solvent's boiling point is above this, oiling out is a risk.

  • Immediate Action: Add more hot solvent until the oil dissolves completely. This will lower the saturation point.

  • Preventative Measures:

    • Choose a solvent with a boiling point lower than the melting point of your compound.

    • Use a solvent pair. Dissolve the compound in a good solvent (e.g., ethanol) and then add a poor solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.

Q2: No crystals form, even after cooling in an ice bath. What is the problem?

A2: This is a common issue that can arise from several factors.

  • Too much solvent: You may have added an excess of the recrystallization solvent, keeping the compound dissolved even at low temperatures. To remedy this, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3]

  • Supersaturation: The solution may be supersaturated, meaning the conditions are thermodynamically favorable for crystallization, but there is a kinetic barrier to crystal nucleation. To induce crystallization:

    • Scratch the inner surface of the flask with a glass rod. The small scratches provide a rough surface for crystals to begin forming.[3]

    • Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can provide a template for further crystal growth.[8]

Q3: The crystal yield is very low. How can I improve it?

A3: A low yield can be frustrating. Here are some potential causes and solutions:

  • Premature crystallization: The compound may have crystallized out during a hot filtration step. Ensure your filtration apparatus is preheated with hot solvent.[7]

  • Excessive washing: Washing the crystals with too much cold solvent can dissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.

  • Inappropriate solvent: The compound may be too soluble in the cold solvent. Re-evaluate your choice of solvent or consider using a solvent/anti-solvent system.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation.

Q4: The purified crystals do not have a sharp melting point, or the melting point is still low. What does this indicate?

A4: A broad or depressed melting point range is a classic indicator of impurities.

  • Inadequate purification: The chosen solvent may not be effective at separating the specific impurities present in your sample. Consider a second recrystallization using a different solvent system.

  • Co-crystallization: If an impurity has very similar solubility properties and molecular structure to your target compound, it may co-crystallize. In such cases, an alternative purification technique like column chromatography may be necessary.[7]

  • Incomplete drying: Residual solvent can also depress the melting point. Ensure your crystals are thoroughly dried before analysis.

Troubleshooting_Logic start Recrystallization Problem oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield impure_product Impure Product (Broad MP) start->impure_product oiling_out_sol1 Add More Hot Solvent oiling_out->oiling_out_sol1 oiling_out_sol2 Re-evaluate Solvent Choice (Lower BP Solvent) oiling_out->oiling_out_sol2 no_crystals_sol1 Evaporate Excess Solvent no_crystals->no_crystals_sol1 no_crystals_sol2 Induce Crystallization (Scratch/Seed) no_crystals->no_crystals_sol2 low_yield_sol1 Check for Premature Crystallization low_yield->low_yield_sol1 low_yield_sol2 Minimize Washing Volume low_yield->low_yield_sol2 low_yield_sol3 Ensure Thorough Cooling low_yield->low_yield_sol3 impure_product_sol1 Perform Second Recrystallization impure_product->impure_product_sol1 impure_product_sol2 Consider Alternative Purification (e.g., Chromatography) impure_product->impure_product_sol2 impure_product_sol3 Ensure Complete Drying impure_product->impure_product_sol3

Summary of Key Parameters

ParameterRecommendation for 5-Chloro-2-fluoro-4-methoxybenzoic acidRationale
Solvent Choice Perform small-scale screening with solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and their aqueous mixtures.Specific solubility data is unavailable; empirical testing is necessary. Aromatic carboxylic acids often have suitable solubility in polar protic or polar aprotic solvents.
Cooling Rate Slow, undisturbed cooling to room temperature, followed by an ice bath.Promotes the formation of a pure, well-ordered crystal lattice, excluding impurities.[3]
Inducing Crystallization Scratching the inner wall of the flask or adding a seed crystal.Overcomes the kinetic barrier to nucleation in supersaturated solutions.[3][8]
Washing Use a minimal amount of ice-cold recrystallization solvent.Removes adhering mother liquor without significantly dissolving the purified product.[7]

References

  • ChemicalBook. (2026, March 21). 5-Chloro-4-fluoro-2-methoxy-benzoic acid - Safety Data Sheet.
  • Benchchem. Technical Support Center: Optimizing Carboxylic Acid Purification.
  • University of California, Irvine. The Recrystallization of Benzoic Acid.
  • St. Olaf College. Recrystallization of Benzoic Acid.
  • LookChem. Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID.
  • ResearchGate. (PDF) Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions.
  • Fisher Scientific. 5-Fluoro-2-methoxybenzoic acid - SAFETY DATA SHEET.
  • Alfa Chemistry. Recrystallization of Benzoic Acid.
  • University Center of Mila. PW 01: recrystallization.
  • Sigma-Aldrich. 5-Fluoro-2-methoxybenzoic acid 97 394-04-7.
  • Thermo Fisher Scientific. (2010, March 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid.
  • ChemicalBook. (2026, March 18). 5-Chloro-4-fluoro-2-methoxy-benzoic acid | 1555667-91-8.
  • Chem-Impex. 5-Chloro-2-fluoro-4-methoxybenzoic acid.
  • ChemicalBook. 2-Fluoro-4-methoxybenzoic acid CAS#: 394-42-3.
  • Chemsrc. (2025, August 26). 5-Fluoro-2-methoxybenzoic acid | CAS#:394-04-7.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.
  • TCI Chemicals. (2025, May 07). SAFETY DATA SHEET.
  • BLDpharm. 1955558-41-4|5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid.
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Thermo Scientific Chemicals. 4-Fluoro-2-methoxybenzoic acid, 99% 5 g | Buy Online.
  • Wikipedia. p-Anisic acid.

Sources

Troubleshooting

Minimizing defluorination side reactions in 5-Chloro-2-fluoro-4-methoxybenzoic acid

Technical Support Center: 5-Chloro-2-fluoro-4-methoxybenzoic acid A Guide to Minimizing Defluorination Side Reactions in Your Experiments Welcome, researchers and chemists, to the dedicated support center for 5-Chloro-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Chloro-2-fluoro-4-methoxybenzoic acid

A Guide to Minimizing Defluorination Side Reactions in Your Experiments

Welcome, researchers and chemists, to the dedicated support center for 5-Chloro-2-fluoro-4-methoxybenzoic acid. As a Senior Application Scientist, I understand that unwanted side reactions can be a significant hurdle in synthetic chemistry, leading to yield loss, complex purification challenges, and delays in discovery. A particularly common issue with fluoroaromatic compounds like this one is the undesired loss of the fluorine substituent—a reaction known as defluorination.

This guide is structured to provide you with direct, actionable insights into why defluorination occurs and how to prevent it. We will move from frequently asked questions to in-depth troubleshooting, providing not just protocols but the chemical reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the stability and handling of 5-Chloro-2-fluoro-4-methoxybenzoic acid.

Q1: What makes the fluorine atom on this molecule susceptible to being removed?

A1: The fluorine atom at the 2-position is activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the carboxylic acid at the 1-position and the chlorine atom at the 5-position. These groups pull electron density away from the aromatic ring, making the carbon atom attached to the fluorine (the C2 position) electrophilic and thus a target for nucleophiles. This process is a classic example of Nucleophilic Aromatic Substitution (SNAr).[1][2] The reaction generally proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3]

Q2: Under what general conditions is defluorination most likely to occur?

A2: Defluorination is most prevalent under basic conditions, especially with strong, small, and highly nucleophilic bases (e.g., NaOH, KOH, MeO⁻). High reaction temperatures and the use of polar aprotic solvents (like DMF or DMSO), which can stabilize the charged intermediate, also accelerate this unwanted side reaction.

Q3: I am planning an amide coupling reaction. Is this a high-risk procedure for defluorination?

A3: Yes, it can be. Standard amide coupling protocols often involve activating the carboxylic acid and then reacting it with an amine in the presence of a base. If the chosen base is too nucleophilic, it can compete with the desired amine and attack the C-F bond.[4] Furthermore, some coupling reagents require elevated temperatures, which can also promote defluorination. Careful selection of a non-nucleophilic base and coupling agent is critical.[5][6]

Q4: How can I detect if defluorination has occurred in my reaction?

A4: The primary methods for detection are chromatographic and spectroscopic.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is highly effective. You would look for a new peak in your chromatogram with a mass corresponding to the loss of fluorine and the addition of the nucleophile (e.g., -OH or the amine you are using). The expected mass of the defluorinated-hydroxylated byproduct (5-Chloro-2-hydroxy-4-methoxybenzoic acid) would be very close to the starting material, but distinguishable by high-resolution mass spectrometry.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) is a direct way to monitor the consumption of your starting material and the appearance of fluoride ions (F⁻) in the reaction mixture.

  • GC-MS (Gas Chromatography-Mass Spectrometry) can also be used, particularly for assessing the fluoride released after derivatization.[7]

Part 2: Troubleshooting Guide by Reaction Type

This section provides specific, in-depth solutions to problems encountered during common synthetic transformations.

Scenario 1: Amide Coupling Reactions

Problem: "My LC-MS analysis shows a significant byproduct with a mass corresponding to the replacement of Fluorine with my amine nucleophile or a hydroxyl group. My yield of the desired amide is low."

This indicates a competitive SNAr reaction is occurring. The amine is attacking the C-F bond instead of (or in addition to) the activated carboxylic acid. The hydroxyl byproduct likely comes from trace water reacting or from using a base like NaOH.

Root Cause Analysis & Mitigation Strategy

The core issue is a reaction condition that favors nucleophilic attack on the aromatic ring. We need to adjust conditions to selectively favor amide bond formation.

Visualizing the Competing Reactions

G SM 5-Chloro-2-fluoro-4-methoxybenzoic acid + Amine (R-NH2) Coupling Coupling Agent (e.g., HATU) SM->Coupling Activation invis2 SM->invis2 invis1 Coupling->invis1 Base Base Base->invis1 Base->invis2 Desired_Product Desired Amide Product Side_Product Defluorinated Byproduct (SNA_r_) invis1->Desired_Product Desired Pathway (Amide Formation) invis2->Side_Product Side Reaction (Defluorination)

Caption: Competing pathways during amide coupling.

Solutions:

  • Choice of Base: This is the most critical factor. Avoid strong, nucleophilic bases. Opt for sterically hindered, non-nucleophilic bases.[4]

    BaseTypepKa (Conjugate Acid)Rationale for Use/Avoidance
    NaOH, KOH Strong, Nucleophilic~15.7AVOID. Directly attacks the C-F bond.
    Triethylamine (TEA) Moderately Strong, Hindered~10.7Use with caution. Can be effective but may still cause issues at high temp.
    DIPEA (Hünig's Base) Strong, Non-Nucleophilic~10.8RECOMMENDED. Steric bulk prevents it from acting as a nucleophile.
    Potassium Carbonate (K₂CO₃) Moderate, Weakly Nucleophilic~10.3GOOD CHOICE. Often used in protocols to minimize this side reaction.[8]
    DBU / DBN Very Strong, Non-Nucleophilic~13.5 / ~12.7Use as a last resort. High basicity can sometimes promote other side reactions.[4]
  • Reaction Temperature: Keep the reaction as cool as possible. The activation energy for the SNAr defluorination is often higher than for the amide coupling.

    • Start the reaction at 0 °C.

    • Allow it to warm slowly to room temperature.

    • Avoid heating unless absolutely necessary and only after confirming that the reaction is not proceeding at lower temperatures.[9]

  • Choice of Coupling Reagent: Use a modern coupling reagent that operates efficiently at room temperature or below.

    • HATU, HBTU, TBTU: These uronium/aminium-based reagents are highly efficient and work well with hindered bases like DIPEA.

    • EDC with HOBt/HOAt: A classic, cost-effective choice. The additives help to increase efficiency and suppress side reactions.

    • Acyl Fluoride Intermediate: Consider converting the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive towards amines but minimize steric hindrance, allowing for milder reaction conditions.[6]

Recommended Protocol: Amide Coupling with Minimal Defluorination

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled solution. Stir for 5 minutes.

  • Amine Addition: Add the desired amine (1.2 eq) as a solution in DMF.

  • Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the potential defluorinated byproduct.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and extraction. Purify by column chromatography.

Scenario 2: Other Base-Mediated Reactions (e.g., Esterification, Alkylation)

Problem: "I am attempting to deprotonate the carboxylic acid for a subsequent reaction and am seeing significant decomposition and the formation of a hydroxylated byproduct."

Root Cause Analysis & Mitigation Strategy

This is a clear case of nucleophilic attack by the base itself. Hydroxide (from NaOH/KOH) or alkoxides (from NaOMe/NaOEt) are excellent nucleophiles for SNAr on electron-deficient rings.[2]

Visualizing the Troubleshooting Logic

G Start Defluorination Observed CheckBase Is the Base Nucleophilic? (e.g., NaOH, MeO-) Start->CheckBase CheckTemp Is Temperature > RT? CheckBase->CheckTemp No Sol_Base Switch to a Non-Nucleophilic Base (DIPEA, K2CO3, Cs2CO3) CheckBase->Sol_Base Yes Sol_Temp Reduce Temperature (Start at 0 °C) CheckTemp->Sol_Temp Yes Sol_Solvent Consider a Less Polar Solvent (e.g., THF, Dioxane) CheckTemp->Sol_Solvent No Result Minimized Defluorination Sol_Base->Result Sol_Temp->Result Sol_Solvent->Result

Caption: Troubleshooting workflow for defluorination.

Solutions:

  • Use a Weaker, Non-nucleophilic Inorganic Base: For simple deprotonation to form the carboxylate salt, use a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). These are sufficiently basic to deprotonate the acid but are poor nucleophiles.

  • Change Solvent: If possible, switch from highly polar aprotic solvents like DMF or DMSO to less polar options like THF or 2-MeTHF. This can destabilize the charged Meisenheimer intermediate of the SNAr pathway, slowing the rate of defluorination.

  • Protecting Groups: If the reaction requires strongly basic or nucleophilic conditions that cannot be altered, consider protecting the carboxylic acid as an ester. Perform the desired reaction, and then deprotect the ester under non-nucleophilic conditions (e.g., acid-catalyzed hydrolysis for a t-butyl ester).

Part 3: Analytical Confirmation

Ensuring the integrity of your final compound is paramount. This section details how to confidently identify and quantify defluorination.

Analytical MethodInformation ProvidedSample PreparationKey Indicator to Look For
LC-MS Detects and quantifies the byproduct. Confirms mass.Dilute a small aliquot of the crude reaction mixture.A new peak with a mass corresponding to [M-F+Nu] (Nu = Nucleophile, e.g., OH, NH-R).
¹⁹F NMR Directly monitors the C-F bond.Use a deuterated solvent compatible with your reaction mixture.Disappearance of the signal for the starting material and appearance of a new signal for free fluoride ion (F⁻), often a broad singlet.
¹H NMR Can show structural changes to the aromatic ring.Standard sample prep after purification.The coupling pattern of the aromatic protons will change. The proton at the C6 position, originally coupled to the fluorine, will become a singlet.
Ion Chromatography Quantifies free fluoride ions in the aqueous phase after workup.[10]Analyze the aqueous layer from the reaction workup.Direct measurement of the F⁻ concentration, which directly correlates to the amount of defluorination.[11]

By understanding the mechanism of defluorination and carefully selecting your reaction conditions—especially the base and temperature—you can successfully use 5-Chloro-2-fluoro-4-methoxybenzoic acid to build your target molecules while minimizing unwanted side reactions.

References

  • Douglas, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Ikeda, T., et al. (2018). Nucleophilic Aromatic Substitution in Hydrodefluorination Exemplified by Hydridoiridium(III) Complexes with Fluorinated Phenylsulfonyl-1,2-diphenylethylenediamine Ligands. Organometallics. Available at: [Link]

  • Wikipedia contributors. (2023). Non-nucleophilic base. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Seritan, S., et al. (2020). Concerted nucleophilic aromatic substitutions. Nature Chemistry. Available at: [Link]

  • Verhoog, S., et al. (2018). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry. Available at: [Link]

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  • Pirovano, P., et al. (2023). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. Environmental Science & Technology. Available at: [Link]

  • Farajollahi, F., et al. (2025). Matrix-independent screening of defluorination in vitro and in vivo. mBio. Available at: [Link]

  • Wang, F., et al. (2025). Electrochemically promoted defluorinative sulfoximination and fluorosulfonylation of non-activated aryl fluorides at room temperature. Chemical Science. Available at: [Link]

  • Farajollahi, F., et al. (2025). Matrix-independent screening of defluorination in vitro and in vivo. PubMed. Available at: [Link]

  • Taylor & Francis. (2020). Non-nucleophilic bases – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. Available at: [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Available at: [Link]

  • Chahboun, A., et al. (2021). Fluoride-Triggered Synthesis of 1-Aryl-2,2-difluoroalkenes via Desilylative Defluorination of (1-Aryl). The Journal of Organic Chemistry. Available at: [Link]

  • Reddit user discussion. (2020). Suitable Non Nucleophilic Base to use? r/OrganicChemistry. Available at: [Link]

  • LibreTexts Chemistry. (2026). Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie. Available at: [Link]

  • Sather, A. C., et al. (2015). A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. Journal of the American Chemical Society. Available at: [Link]

  • Farajollahi, F., et al. (2024). Time course analysis of MFA defluorination. ResearchGate. Available at: [Link]

  • Glaser, F., et al. (2020). Aryl dechlorination and defluorination with an organic super-photoreductant. Photochemical & Photobiological Sciences. Available at: [Link]

  • Goundry, W. R., et al. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters. Available at: [Link]

  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Wang, Y., et al. (2024). Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination. Nature Water. Available at: [Link]

  • Chemistry Learning. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Thayer, D. A., et al. (2022). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega. Available at: [Link]

  • PubChemLite. (2026). 5-chloro-2-fluoro-4-methoxybenzoic acid (C8H6ClFO3). PubChemLite. Available at: [Link]

  • PharmaCompass. (n.d.). 5-Chloro-2-methoxybenzoic acid. PharmaCompass.com. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Chloro-2-fluoro-4-methoxybenzoic Acid Amidation

Welcome to the Advanced Synthesis Support Center. Amidation of highly substituted benzoic acids—specifically 5-Chloro-2-fluoro-4-methoxybenzoic acid—presents a unique intersection of steric and electronic challenges. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. Amidation of highly substituted benzoic acids—specifically 5-Chloro-2-fluoro-4-methoxybenzoic acid—presents a unique intersection of steric and electronic challenges. This guide is designed for drug development professionals and synthetic chemists to diagnose coupling failures, understand the underlying reaction mechanics, and execute field-proven, self-validating protocols.

Part 1: Diagnostic Workflow for Amidation Strategies

Before troubleshooting a failed reaction, ensure your activation strategy aligns with the nucleophilicity and steric profile of your target amine.

DecisionTree Start Analyze Amine Nucleophile Primary Un-hindered Primary Amine Start->Primary Hindered Sterically Hindered Secondary Amine Start->Hindered Deactivated Electron-Deficient Aniline Start->Deactivated HATU HATU / DIPEA (Standard Coupling) Primary->HATU High reactivity AcylF Acyl Fluoride (e.g., BTFFH) Hindered->AcylF Minimizes steric clash AcidCl Acid Chloride (Oxalyl Chloride) Deactivated->AcidCl Max electrophilicity

Caption: Decision tree for selecting amidation strategies based on amine nucleophilicity and steric bulk.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do standard EDC/HOBt couplings fail or produce low yields with 5-Chloro-2-fluoro-4-methoxybenzoic acid? A: The failure is driven by a combination of steric shielding and electronic deactivation. The ortho-fluoro substituent creates a steric barrier around the carbonyl carbon, restricting the Bürgi-Dunitz attack angle of incoming amines[1]. Simultaneously, the para-methoxy group donates electron density into the ring via resonance (+R effect), which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Standard OBt active esters (formed via EDC/HOBt) simply lack the reactivity required to overcome this combined deactivation.

Q2: I switched to HATU, but I am observing a major byproduct instead of my desired amide. What is happening? A: You are likely observing the guanidinylation of your amine. When coupling a sterically hindered or secondary amine, the rate of nucleophilic attack on the activated OAt ester is drastically reduced. Consequently, the unreacted amine attacks the electrophilic carbon of the HATU uronium salt itself, forming a stable tetramethylguanidinium byproduct[2].

Q3: How can I suppress this guanidinylation side reaction while still using HATU? A: You must decouple the activation step from the amidation step and control your base selection:

  • Inverse Addition: Pre-activate the acid with HATU and base for exactly 5–10 minutes to fully form the OAt ester before introducing the amine[3].

  • Base Selection: Replace standard bases like Triethylamine (TEA) with sterically hindered bases such as 2,2,6,6-tetramethylpiperidine (TMP) or strictly control N,N-Diisopropylethylamine (DIPEA) equivalents. Hindered bases facilitate carboxylate deprotonation but are too bulky to mediate the unwanted guanylation pathway[2].

Q4: My amine is extremely bulky. HATU still isn't working. What is the next escalation? A: Transition to an Acyl Fluoride strategy. Unlike bulky OAt or OBt esters, the acyl fluoride intermediate is exceptionally small. Fluorine's tight van der Waals radius (~1.47 Å) minimizes steric clash during the transition state of the amine attack[4]. Furthermore, the unique strength of the C-F bond prevents premature hydrolysis while maintaining high reactivity toward nitrogen nucleophiles[4]. Reagents like BTFFH allow for mild, in situ generation of the acyl fluoride without harsh conditions[5].

Part 3: Quantitative Comparison of Activation Strategies

Table 1: Performance metrics of various coupling strategies for 5-Chloro-2-fluoro-4-methoxybenzoic acid.

Activation StrategyRecommended ReagentsGuanidinylation RiskRelative Aminolysis RateBest Use Case
OAt Active Ester HATU, DIPEAHigh (if amine is hindered)FastUnhindered Primary Amines
Acyl Fluoride BTFFH, DIPEANoneVery FastSterically Hindered / Secondary Amines
Acid Chloride (COCl)₂, DMF (cat.)NoneExtremely FastElectron-Deficient Anilines

Part 4: Mechanistic Pathway of HATU Activation

Understanding the "7-aza effect" is critical for optimizing reaction times. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, hydrogen-bonding with the incoming amine to guide it to the carbonyl carbon.

HATUMechanism Acid 5-Chloro-2-fluoro- 4-methoxybenzoic acid Carboxylate Carboxylate Anion (Base-mediated) Acid->Carboxylate DIPEA / TMP OAtEster OAt Active Ester (7-Aza Effect) Carboxylate->OAtEster HATU - TMU Amide Final Amide Product OAtEster->Amide Amine Addition - HOAt

Caption: HATU-mediated activation pathway demonstrating the 7-aza effect for enhanced aminolysis.

Part 5: Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation (Optimized for Primary Amines)

This protocol utilizes a pre-activation sequence to prevent guanidinylation.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 mmol) in anhydrous DMF (5.0 mL)[1].

  • Activation: Add HATU (1.2 mmol) to the solution, followed by the dropwise addition of DIPEA (2.5 mmol).

    • Self-Validation Checkpoint: Stir for exactly 5–10 minutes. The solution should transition to a pale yellow color, indicating the successful formation of the OAt active ester. Do not exceed 10 minutes to prevent ester degradation[3].

  • Coupling: Add the primary amine (1.1 mmol) in one rapid portion.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The disappearance of the OAt ester mass and the appearance of the product mass validates reaction completion.

  • Workup: Dilute the mixture with EtOAc (20 mL). Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove the HOAt byproduct), and brine[1]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acyl Fluoride-Mediated Amidation (Optimized for Hindered Amines)

This protocol leverages the small steric profile of the fluorine leaving group.

  • Preparation: To a flame-dried microwave vial under nitrogen, add 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 mmol) and BTFFH (1.5 mmol)[5].

  • Activation: Suspend the reagents in anhydrous CH₂Cl₂ (5.0 mL) and add DIPEA (3.0 mmol).

    • Self-Validation Checkpoint: Stir for 30 minutes at room temperature. The transition from a cloudy suspension to a clear, homogeneous solution serves as a visual validation that the acyl fluoride intermediate has successfully formed[5].

  • Coupling: Add the sterically hindered secondary amine (1.1 mmol) to the vial.

  • Reaction: Seal the vial and stir at 40°C for 12–24 hours. The small van der Waals radius of the fluorine leaving group allows the bulky amine to attack the carbonyl without severe steric clash[4].

  • Workup: Quench the reaction with water. Extract with CH₂Cl₂. Wash the combined organic layers with saturated NaHCO₃, dry over Na₂SO₄, and purify the crude product via flash column chromatography[5].

Part 6: References

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 5-Chloro-2-fluoro-4-methoxybenzoic acid Reactions

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but structurally complex building block. The unique substitution pattern—featuring both electron-donating (methoxy) and electron-withdrawing (chloro, fluoro, carboxylic acid) groups—presents specific challenges and opportunities in reaction design. Chief among these is the selection of an appropriate solvent system, a parameter that critically governs solubility, reaction kinetics, and side-product formation.

This document moves beyond generic protocols to provide a deeper, mechanistic understanding of solvent effects, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties of 5-Chloro-2-fluoro-4-methoxybenzoic acid and its interaction with common laboratory solvents.

Q1: What are the key structural features of 5-Chloro-2-fluoro-4-methoxybenzoic acid, and how do they influence solvent selection?

Answer: The reactivity and solubility of 5-Chloro-2-fluoro-4-methoxybenzoic acid are dictated by the interplay of its functional groups:

  • Carboxylic Acid (-COOH): A polar, protic group capable of hydrogen bonding. This feature allows it to be deprotonated by bases, increasing its solubility in polar solvents, particularly under basic conditions.

  • Methoxy Group (-OCH₃): An electron-donating group that increases the electron density of the aromatic ring.

  • Halogens (-F, -Cl): Both are electron-withdrawing groups that decrease the electron density of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). Fluorine, being highly electronegative, activates the ring more effectively for SNAr and is often the better leaving group in this mechanism compared to chlorine.[1]

  • Aromatic Ring: The core scaffold is largely nonpolar, contributing to its solubility in organic solvents.

This combination of polar and nonpolar characteristics, along with significant electronic effects, means that solvent choice is a delicate balance. A solvent must be able to dissolve the starting material sufficiently without interfering with the reaction mechanism.

Q2: What is the general solubility profile of 5-Chloro-2-fluoro-4-methoxybenzoic acid?

Answer: While specific quantitative data for this exact molecule is not widely published, we can infer its solubility based on its structural analogue, 4-methoxybenzoic acid, and the influence of its halogen substituents.[2][3] The principle of "like dissolves like" is a useful guide.[2] The polar carboxylic acid group promotes solubility in polar solvents, while the substituted benzene ring allows for dissolution in a range of organic media.

Table 1: Estimated Solubility Profile of 5-Chloro-2-fluoro-4-methoxybenzoic acid

Solvent ClassExample SolventsExpected SolubilityRationale & Considerations
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), THFHigh to Moderate These solvents effectively solvate the molecule without the risk of deprotonating the carboxylic acid prematurely or interfering with many coupling reagents. DMF is often an excellent choice for reactions involving benzoic acids.[4]
Polar Protic Water, Methanol, EthanolLow in Water; Moderate in Alcohols Solubility in water is expected to be poor but increases significantly in alkaline (basic) conditions due to salt formation. Solubility in alcohols is generally good due to hydrogen bonding. However, these solvents can act as nucleophiles and interfere with many reactions (e.g., with activated esters).
Ethers & Esters Diethyl Ether, Ethyl Acetate (EtOAc)Moderate These solvents of intermediate polarity can dissolve the compound, making them suitable for extractions and chromatography. Ethyl acetate is a common choice for workup procedures.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerate to Low Often used for reactions at or below room temperature, particularly amide couplings. Solubility may be limited, requiring careful optimization.
Nonpolar Toluene, HexanesLow to Very Low The polarity of the carboxylic acid group significantly limits solubility in nonpolar solvents. Toluene may be used in specific applications, such as esterifications with a Dean-Stark trap to remove water.[6]
Troubleshooting Guide: Common Reaction Issues

This section provides solutions to specific problems encountered during reactions with 5-Chloro-2-fluoro-4-methoxybenzoic acid, focusing on the role of the solvent.

Problem 1: Low Yield or Incomplete Conversion in Amide Coupling Reactions

Question: My amide coupling reaction using HATU/DIPEA (or a similar coupling agent) is sluggish and gives a low yield. I've confirmed my reagents are pure. Could the solvent be the issue?

Answer: Absolutely. Solvent choice is paramount in amide coupling. An inappropriate solvent can lead to poor solubility, deactivation of reagents, and unwanted side reactions.[7][8]

Causality & Solution:

  • Poor Solubility of Starting Material: 5-Chloro-2-fluoro-4-methoxybenzoic acid is a solid. If it does not fully dissolve, the reaction becomes a heterogeneous mixture, drastically slowing the rate of activation by the coupling reagent.

    • Solution: Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) is often the solvent of choice as it effectively dissolves most substituted benzoic acids and the resulting activated species.[4][9] Other strong options include DMSO or N-Methyl-2-pyrrolidone (NMP), though they have higher boiling points, making removal more difficult.

  • Interference from Protic Solvents: Using protic solvents like ethanol or methanol is a common mistake. These solvents can compete with your amine nucleophile, reacting with the activated carboxylic acid to form an unwanted ester byproduct. They can also interfere with the coupling reagents themselves.

    • Solution: Ensure your reaction is conducted in an anhydrous aprotic solvent . Dichloromethane (DCM) or acetonitrile (MeCN) are common choices if solubility permits.[9] If not, DMF is the preferred alternative.

  • Reaction Temperature and Solvent Volatility: Low-boiling-point solvents like DCM may not be suitable for reactions that require heating to overcome activation energy barriers with hindered amines or acids.

    • Solution: For challenging couplings, consider a higher-boiling-point solvent like DMF or 1,4-Dioxane and gently heat the reaction (e.g., to 40-50 °C) after the initial activation step.

Workflow Diagram: Troubleshooting Low Amide Coupling Yield

G start Low Yield in Amide Coupling q1 Is the reaction mixture a homogeneous solution? start->q1 sol_poor Problem: Poor Solubility q1->sol_poor No q2 Are you using an aprotic solvent? q1->q2 Yes sol_action Action: Switch to a more polar aprotic solvent (e.g., DMF, NMP). Ensure starting material is fully dissolved. sol_poor->sol_action end_node Optimized Reaction sol_action->end_node protic_issue Problem: Protic Solvent Interference q2->protic_issue No q3 Is the amine or acid sterically hindered? q2->q3 Yes protic_action Action: Switch to an anhydrous aprotic solvent (DCM, MeCN, THF, or DMF). Check for ester byproduct formation. protic_issue->protic_action protic_action->end_node steric_issue Problem: High Activation Energy q3->steric_issue Yes q3->end_node No steric_action Action: Use a high-boiling solvent (e.g., DMF) and gently heat the reaction (40-50 °C). Consider a more potent coupling agent. steric_issue->steric_action steric_action->end_node

Caption: A decision tree for diagnosing and solving low-yield issues in amide coupling reactions.

Problem 2: Fischer Esterification Stalls and Does Not Reach Completion

Question: I am trying to synthesize the methyl ester of 5-Chloro-2-fluoro-4-methoxybenzoic acid using methanol and a sulfuric acid catalyst, but the reaction equilibrium is unfavorable. How can I drive it to completion?

Answer: This is a classic equilibrium problem in Fischer esterifications.[6] The reaction produces water as a byproduct, which can hydrolyze the ester product, preventing the reaction from reaching 100% conversion. The solvent system is key to overcoming this.

Causality & Solution:

  • Le Chatelier's Principle: The reaction is reversible. To shift the equilibrium toward the product ester, you must either use a large excess of a reactant (the alcohol) or remove a product (water) as it is formed.[6]

    • Solution A (Excess Alcohol): Use the alcohol (e.g., methanol) as the solvent. An excess of 20-50 equivalents is common. This is simple and effective for low-molecular-weight alcohols.

    • Solution B (Water Removal): For less volatile alcohols or when using stoichiometric amounts, the removal of water is more efficient. Add a co-solvent that forms an azeotrope with water, such as toluene or cyclohexane. By equipping the reaction with a Dean-Stark apparatus , water can be physically removed from the reaction mixture as it forms, irreversibly driving the reaction to completion.[6]

Experimental Protocol: Optimized Esterification using a Dean-Stark Apparatus
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 eq).

  • Add the desired alcohol (1.2-1.5 eq) and toluene (approx. 0.2 M concentration relative to the acid).

  • Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (1-2 mol%).

  • Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap while the toluene overflows back into the reaction flask.

  • Continue refluxing until no more water collects in the trap (typically 2-6 hours).

  • Monitor the reaction by TLC or LCMS to confirm the consumption of the starting material.

  • Allow the mixture to cool, then proceed with a standard aqueous workup to remove the acid catalyst and purify the ester product.[6]

Problem 3: Side Reactions or No Reaction in a Nucleophilic Aromatic Substitution (SNAr)

Question: I am attempting to displace the fluoride atom of 5-Chloro-2-fluoro-4-methoxybenzoic acid with an amine nucleophile, but the reaction is either not working or I'm getting a complex mixture. What is the optimal solvent for SNAr?

Answer: The success of an SNAr reaction is highly dependent on the solvent's ability to stabilize the key intermediate (the Meisenheimer complex) while maximizing the reactivity of the nucleophile.[1][10]

Causality & Solution:

  • Nucleophile Deactivation: Protic solvents (water, alcohols) are detrimental to SNAr. They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that shields it and severely reduces its nucleophilicity.[11]

    • Solution: Use a polar aprotic solvent . DMSO and DMF are the gold standards for SNAr reactions. They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer complex but do not form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[1]

  • Poor Intermediate Stabilization: Nonpolar solvents like toluene or hexanes cannot effectively stabilize the negatively charged Meisenheimer complex, which is the rate-determining step's transition state. This leads to a very high activation energy and an extremely slow or non-existent reaction.

    • Solution: The high dielectric constant of solvents like DMSO and DMF is crucial for lowering the activation energy barrier, thus accelerating the reaction.[12]

Diagram: Impact of Solvent on SNAr Reaction Pathway

G cluster_0 Optimal Pathway: Polar Aprotic Solvent (e.g., DMSO) cluster_1 Suboptimal Pathway: Polar Protic Solvent (e.g., Methanol) A_Start Reactants + 'Naked' Nucleophile A_TS Stabilized Meisenheimer Complex (Low Energy) A_Start->A_TS Fast (Low ΔG‡) A_End Product A_TS->A_End B_Start Reactants + 'Caged' Nucleophile B_TS Poorly Stabilized Intermediate (High Energy) B_Start->B_TS Very Slow (High ΔG‡) B_End No Reaction / Side Products B_TS->B_End

Caption: Comparison of SNAr reaction energy profiles in polar aprotic vs. polar protic solvents.

References
  • Dounay, A. B., & Wipf, P. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. ACS Publications. [Link]

  • Zhang, Y., et al. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. Frontiers in Chemistry. [Link]

  • Zarecki, A. P., et al. (2017). Optimization of the reaction conditions for benzoic acid and p-toluidine. ResearchGate. [Link]

  • Smith, J. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Journal of Advanced Chemistry. [Link]

  • Rostami, S., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports. [Link]

  • da Silveira, P. T., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • Ashcroft, B., et al. (2015). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Wikipedia. (n.d.). p-Anisic acid. Wikipedia. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

Sources

Optimization

Advanced Troubleshooting Center: Low-Loading Palladium Cross-Coupling of 5-Chloro-2-fluoro-4-methoxybenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges of performing palladium-catalyzed cross-couplings on h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges of performing palladium-catalyzed cross-couplings on highly deactivated aryl chlorides at parts-per-million (ppm) catalyst loadings.

Achieving high turnover numbers (TON) with 5-Chloro-2-fluoro-4-methoxybenzoic acid requires precise control over the catalytic cycle. The protocols and troubleshooting steps below are engineered to create a self-validating, highly efficient experimental system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cross-coupling stall at <20% conversion when I drop Pd loading to 0.1 mol% or ppm levels?

The Causality: The failure is rooted in the local electronic environment of your substrate. In 5-Chloro-2-fluoro-4-methoxybenzoic acid, the C-Cl bond (at C5) is situated directly ortho to a strongly electron-donating methoxy group (at C4). By resonance, this methoxy group significantly increases the electron density of the C-Cl bond, raising the activation energy required for the oxidative addition of Pd(0)[1]. At standard loadings (1–5 mol%), the sheer concentration of active palladium masks this inefficiency. However, at ppm loadings, a slow oxidative addition step leaves the highly reactive Pd(0) species exposed in its resting state, leading to rapid, irreversible aggregation into inactive Pd black[2].

The Solution: You must shift the rate-limiting step by utilizing highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., tBuXPhos or SPhos). The electron-rich nature of these ligands accelerates oxidative addition into the deactivated C-Cl bond, while their steric bulk prevents Pd(0) dimerization[3].

Q2: How do I prevent catalyst poisoning and aggregation (Pd black) at ppm loadings?

The Causality: Traditional in situ catalyst generation (e.g., mixing Pd(OAc)₂ with free phosphine ligands) is statistically inefficient at low concentrations. It frequently results in incomplete reduction to Pd(0) or the formation of off-cycle PdL₂ species. Any unligated palladium rapidly aggregates[4].

The Solution: Transition exclusively to Buchwald 3rd or 4th Generation (G3/G4) precatalysts. Utilizing a complex like tBuXPhos-Pd-G3 ensures a strict 1:1 Ligand-to-Palladium ratio. Upon exposure to a mild base, the G3 precatalyst undergoes rapid reductive elimination of its carbazole protecting group. This quantitatively generates the highly active, monoligated L·Pd(0) species required for turnover, effectively preventing aggregation even at 50–500 ppm loadings.

Q3: What is the optimal base and solvent system considering the carboxylic acid moiety?

The Causality: Your substrate contains a free carboxylic acid. Upon the introduction of inorganic bases (e.g., K₃PO₄, KOH), it immediately deprotonates to form a highly polar carboxylate salt. In traditional organic solvents (like toluene or THF), this salt precipitates, causing severe mass transfer limitations that immediately kill low-loading reactions[5].

The Solution: Employ aqueous micellar catalysis. Using a non-ionic surfactant like TPGS-750-M (2 wt% in water) creates nanoreactors. The hydrophobic Pd catalyst and the boronic acid coupling partner partition into the lipophilic core of the micelle, while the water-soluble carboxylate salt aligns perfectly at the micelle-water interface. This micro-environment drastically increases the effective local concentration of the reagents, enabling quantitative yields at 0.05 mol% Pd.

Part 2: Quantitative Data & Catalyst Benchmarking

The following table synthesizes field-proven parameters for the cross-coupling of deactivated, sterically hindered aryl chlorides, allowing you to benchmark your current system against optimized standards.

Table 1: Comparison of Catalyst Systems for Deactivated Aryl Chloride Cross-Coupling

Catalyst SystemLigandLoading (mol%)Solvent SystemTypical Yield (%)Primary Limitation
Pd(OAc)₂ + PPh₃Triphenylphosphine5.0Toluene / H₂O< 10%Fails oxidative addition
Pd₂(dba)₃ + XPhosXPhos1.0Dioxane85 - 95%High cost at production scale
XPhos-Pd-G2XPhos0.1THF / H₂O70 - 80%Slow activation at room temp
tBuXPhos-Pd-G3 tBuXPhos 0.05 (500 ppm) TPGS-750-M / H₂O > 90% Requires vigorous stirring
SPhos-Pd-G4SPhos0.01 (100 ppm)Neat H₂O85 - 90%Highly sensitive to trace O₂

Part 3: Mechanistic Visualization

The diagram below maps the logical pathways of the catalytic cycle, explicitly highlighting where low-loading systems fail and the chemical interventions required to rescue them.

MechanisticPathway Precat Pd G3/G4 Precatalyst (e.g., tBuXPhos-Pd-G3) Pd0 Active L·Pd(0) Species (1:1 Ligand:Pd Ratio) Precat->Pd0 Base, RT PdBlack Pd Black Aggregation (Irreversible Deactivation) Precat->PdBlack Excess Ligand / Heat OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Stall Stalled Reaction (ortho-OMe Deactivation) OxAdd->Stall Transmet Transmetalation (Aryl Boronic Acid) OxAdd->Transmet Rescue Rescue: Electron-Rich Ligands (tBuXPhos) Stall->Rescue Rescue->OxAdd RedElim Reductive Elimination (Cross-Coupled Product) Transmet->RedElim RedElim->Pd0 Catalytic Turnover

Catalytic cycle and failure modes for ppm-level Pd cross-coupling of deactivated aryl chlorides.

Part 4: Validated Experimental Protocol

Objective: Achieve >90% yield using 0.05 mol% (500 ppm) tBuXPhos-Pd-G3 via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation of the Micellar Solution: Degas a 2 wt% solution of TPGS-750-M in HPLC-grade water by sparging with argon for 30 minutes. Causality: Removing dissolved oxygen is critical at 500 ppm to prevent premature ligand oxidation.

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 mmol, 1.0 equiv), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv). Note: 3.0 equivalents of base are strictly required—one to neutralize the carboxylic acid, one to activate the boronic acid, and one to activate the G3 precatalyst.

  • Catalyst Addition (Critical Step): Prepare a 0.01 M stock solution of tBuXPhos-Pd-G3 in anhydrous, degassed THF. Add exactly 50 µL of this stock solution (0.0005 mmol, 0.05 mol%, 500 ppm) to the Schlenk tube. Causality: Stock solutions prevent weighing errors at microgram scales, ensuring reproducible ppm loadings.

  • Solvent Addition: Add 2.0 mL of the degassed 2 wt% TPGS-750-M aqueous solution. Seal the tube and flush the headspace with argon (3x).

  • Reaction Execution: Stir the biphasic mixture vigorously (1000 rpm) at 45 °C for 12 hours. Causality: High shear rates are essential to maintain micelle homogeneity and overcome mass transfer barriers between the aqueous base and the lipophilic catalyst core.

  • Workup and Isolation: Cool to room temperature. Carefully acidify the aqueous phase to pH 2 using 1M HCl to protonate the coupled benzoic acid product (forcing it out of the aqueous phase). Extract with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Schaub, T., et al. "Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides." Green Chemistry, Royal Society of Chemistry, 2021. URL:[Link]

  • Formenti, D., et al. "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides." Organic Letters, American Chemical Society, 2019. URL:[Link]

  • Lipshutz, B. H., et al. "A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water." Tetrahedron, National Institutes of Health (PMC), 2019. URL:[Link]

  • Buchwald, S. L., et al. "Access to Terminal Alkynes via Palladium-Catalyzed Coupling of ArCl with a Low Catalyst Loading of 0.08 mol %." The Journal of Organic Chemistry, American Chemical Society, 2025. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Synthetic Routes for 5-Chloro-2-fluoro-4-methoxybenzoic Acid: A Comparison Guide

Executive Summary 5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS: 211172-72-4) is a highly substituted aromatic building block utilized in the synthesis of chiral dopants for smectic liquid crystals and as a rigid scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-2-fluoro-4-methoxybenzoic acid (CAS: 211172-72-4) is a highly substituted aromatic building block utilized in the synthesis of chiral dopants for smectic liquid crystals and as a rigid scaffold in pharmaceutical development. The tetra-substituted nature of the aromatic ring (bearing chloro, fluoro, methoxy, and carboxyl groups) presents a distinct synthetic challenge: establishing absolute regiocontrol.

As a Senior Application Scientist, I have benchmarked the two predominant synthetic strategies used to construct this molecule. This guide objectively compares the classical Oxidative Cleavage route against the modern Directed ortho-Metalation (DoM) approach, evaluating their mechanistic causality, experimental reliability, and scalability.

Retrosynthetic Analysis & Pathway Overview

The synthesis of this compound diverges based on how the carboxyl group is introduced. Route A relies on the oxidation of a pre-installed alkyl/acyl group, while Route B leverages the innate electronic properties of the ring to direct a late-stage carboxylation.

SynthesisRoutes A 1-(5-chloro-2-fluoro-4- methoxyphenyl)ethan-1-one (Precursor A) Target 5-Chloro-2-fluoro-4- methoxybenzoic acid A->Target Route A: KMnO4, H2O Reflux, 2h (Oxidation) B 4-chloro-2-fluoroanisole (Precursor B) B->Target Route B: 1. sec-BuLi, THF, -78°C 2. CO2 (s), H+ (DoM)

Divergent synthetic pathways for 5-Chloro-2-fluoro-4-methoxybenzoic acid.

Route A: Oxidative Cleavage of Acetophenone Precursor (The Patent Standard)

Mechanism & Causality

Route A is the industrially favored method detailed in patent literature . It relies on the thermodynamic sink of the carboxylic acid state. By starting with a pre-assembled 1-(5-chloro-2-fluoro-4-methoxyphenyl)ethan-1-one, the regiochemistry is unambiguously locked. Potassium permanganate (KMnO₄) acts as a powerful oxidant, attacking the benzylic carbon via a radical/cation intermediate, ultimately cleaving the C-C bond of the acetyl group to yield the carboxylate.

Experimental Protocol (Self-Validating System)

This protocol is designed with inherent physical checkpoints to validate reaction progress.

  • Oxidation: Suspend the crude precursor (e.g., 3.1 mmol) in 100 mL of distilled water containing 1.3 g of KMnO₄.

  • Reflux & Monitor: Heat the mixture to reflux for 2 hours.

    • Validation: The reaction is complete when the deep purple color of the permanganate solution fully transitions to a heavy, insoluble brown precipitate of manganese dioxide (MnO₂), indicating total consumption of the oxidant.

  • Hot Filtration: Filter the mixture while near boiling through a Celite pad.

    • Causality: Hot filtration ensures the slightly water-soluble potassium carboxylate salt remains dissolved in the aqueous phase while the solid MnO₂ waste is stripped away.

  • Acidification & Precipitation: Cool the clear filtrate in an ice bath and slowly add 2M HCl until the pH drops below 2.

    • Validation: The sudden protonation of the soluble carboxylate salt triggers the immediate precipitation of 5-chloro-2-fluoro-4-methoxybenzoic acid as a fine white solid, confirming successful product formation.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Route B: Directed ortho-Metalation (The Regioselective Challenge)

Mechanism & Causality

Route B employs Directed ortho-Metalation (DoM) . This route highlights a classic competition between Directing Metalation Groups (DMGs). The methoxy group strongly coordinates the lithium cation via the Complex-Induced Proximity Effect (CIPE), which normally directs deprotonation to the adjacent C3 position. However, the proton at C6 is flanked by two highly electronegative halogens (F and Cl), making it thermodynamically highly acidic. By using a sterically hindered base (sec-BuLi with TMEDA) at cryogenic temperatures, the metalation is kinetically driven toward the highly acidified C6 position.

DoMMechanism SM 4-chloro-2-fluoroanisole CIPE Pre-equilibrium Complex (Li-OMe Coordination) SM->CIPE sec-BuLi / TMEDA THF, -78°C Lithiated ortho-Lithiated Intermediate (C6) CIPE->Lithiated Deprotonation (CIPE vs Inductive) Carboxylate Lithium Carboxylate Salt Lithiated->Carboxylate CO2 (Electrophile) Product Target Acid Carboxylate->Product H3O+ Quench

Mechanistic transition states of the DoM pathway highlighting CIPE.

Experimental Protocol (Self-Validating System)
  • Cryogenic Metalation: Dissolve 4-chloro-2-fluoroanisole in anhydrous THF and cool to -78°C under a strict N₂ atmosphere. Add 1.1 equivalents of sec-BuLi/TMEDA dropwise.

    • Validation: A distinct color change (typically deep yellow/orange) visually confirms the formation of the stable ortho-lithiated species.

  • Electrophilic Quench: Vigorously bubble anhydrous CO₂ gas through the solution.

    • Validation: The rapid dissipation of the yellow/orange color to a pale or colorless state confirms the successful nucleophilic attack of the carbanion on the CO₂ electrophile.

  • Workup & Phase Separation: Warm to room temperature and quench with 1M NaOH. Extract the aqueous layer with diethyl ether.

    • Causality: This step is critical; it forces any unreacted starting material or non-carboxylated byproducts into the organic waste, ensuring only the water-soluble sodium carboxylate remains in the aqueous phase.

  • Acidification: Acidify the aqueous layer with 3M HCl to pH 2 to precipitate the target acid. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Quantitative Benchmarking

The following table summarizes the operational and performance metrics of both routes to guide process selection:

MetricRoute A (Oxidative Cleavage)Route B (Directed ortho-Metalation)
Overall Yield 35 – 40%65 – 75%
Regiochemical Fidelity Absolute (Locked by precursor)Moderate (Requires strict cryogenic control)
Atom Economy Low (Loss of carbon; heavy MnO₂ waste)High (Direct C-H to C-COOH conversion)
Reaction Temperature 100°C (Reflux)-78°C to 20°C
Scalability & Infrastructure Excellent (Standard batch reactors)Poor/Moderate (Requires cryogenic infrastructure)
Reagent Cost Profile Very Low (KMnO₄, H₂O)Moderate (sec-BuLi, anhydrous THF)

Conclusion & Recommendations

For industrial scale-up where regiochemical purity is paramount and cryogenic reactors are unavailable, Route A remains the gold standard. The absolute, unambiguous placement of the carboxyl group outweighs the yield penalty and higher E-factor associated with permanganate oxidations.

Conversely, for discovery chemistry, library synthesis, or facilities equipped with advanced cryogenic flow reactors, Route B offers superior yields and a greener profile. However, researchers must carefully optimize the base and temperature to control the DMG competition between the methoxy and halogen groups to prevent the formation of unwanted regioisomers.

References

  • Title: US Patent 5989451A - Compounds and methods for doping liquid crystal hosts Source: Google Patents URL
  • Title: Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics Source: Chemical Reviews (ACS Publications) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Computational Models of 5-Chloro-2-fluoro-4-methoxybenzoic acid with Experimental Data

Introduction: Bridging the In Silico-In Vitro Gap In modern drug discovery and materials science, computational models serve as an indispensable tool for predicting molecular properties, thereby accelerating the design a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging the In Silico-In Vitro Gap

In modern drug discovery and materials science, computational models serve as an indispensable tool for predicting molecular properties, thereby accelerating the design and development pipeline. For small molecules like 5-Chloro-2-fluoro-4-methoxybenzoic acid, a compound with potential applications stemming from its substituted benzoic acid scaffold, in silico methods such as Density Functional Theory (DFT) can predict a vast array of characteristics, from geometric parameters to spectroscopic signatures. However, the predictive power of these models is only as reliable as their validation.[1][2] The process of rigorously comparing computational predictions against robust experimental data is not merely a confirmatory step; it is the very foundation of a trustworthy and effective modeling workflow.[3][4]

The Validation Workflow: A Holistic Overview

The validation process is a cyclical and integrated workflow. It begins with the acquisition of high-quality experimental data, which then serves as the benchmark for computational predictions. Discrepancies between the two are analyzed to refine the computational model, leading to a more accurate and predictive tool.

Validation_Workflow cluster_exp Experimental Arm cluster_comp Computational Arm Compound Procure/Synthesize 5-Chloro-2-fluoro-4- methoxybenzoic acid Exp_Data Acquire Experimental Data (NMR, FT-IR, UV-Vis, XRD) Compound->Exp_Data Characterization Validation Data Comparison & Error Analysis (Tables, MAE, R²) Exp_Data->Validation Benchmark Data Model_Build Build 3D Molecular Structure (from SMILES or similar) Calc Perform DFT/TD-DFT Calculations (Geometry, Freq, NMR, UV-Vis) Model_Build->Calc Simulation Calc->Validation Predicted Data Refinement Model Refinement (Adjust functional, basis set, solvent model) Validation->Refinement Analyze Discrepancies Validated_Model Validated Computational Model Validation->Validated_Model Achieve Concordance Refinement->Calc Iterate Calculation

Caption: Overall workflow for the validation of computational models against experimental data.

Part 1: The Experimental Benchmark - Acquiring High-Quality Data

The integrity of any computational validation hinges on the quality of the experimental data. It is imperative to use standardized, reproducible protocols. Here, we detail the methodologies for acquiring the core spectroscopic and structural data for 5-Chloro-2-fluoro-4-methoxybenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides exquisitely sensitive information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. This data serves as a primary validation point for the calculated electronic structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of high-purity 5-Chloro-2-fluoro-4-methoxybenzoic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and must be replicated in the computational model. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width covering 0-200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule. The frequencies of absorption are directly related to bond strengths and molecular structure, providing an excellent benchmark for calculated vibrational frequencies.

Experimental Protocol: FT-IR

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal using the pressure clamp. This method requires minimal sample preparation.

  • Instrumentation: Use a modern FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 32-64 scans, resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major vibrational peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-energy transitions. This is a direct probe of the molecule's electronic structure.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.5 and 1.5. Prepare a blank cuvette with the pure solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Calibrate the instrument using the solvent blank.

    • Scan the sample across a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).

  • Data Processing: Identify the wavelength of maximum absorbance (λ_max) for the observed electronic transitions.

Part 2: The Computational Model - Predicting Molecular Properties

With the experimental protocols defined, we now turn to the in silico methods. The goal is to compute the same properties measured experimentally. We will focus on Density Functional Theory (DFT), a robust and widely-used quantum mechanical method.

Software: A quantum chemistry package such as Gaussian, ORCA, or similar is required.

Molecular Geometry Optimization and Frequency Calculation

The first and most crucial step is to find the lowest energy structure of the molecule. This optimized geometry is the basis for all subsequent property calculations.

Computational Protocol: Geometry Optimization

  • Build Initial Structure: Construct the 3D structure of 5-Chloro-2-fluoro-4-methoxybenzoic acid in a molecular editor (e.g., Avogadro, GaussView).

  • Select Level of Theory: The choice of functional and basis set is critical. A well-balanced and widely validated combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.[5][6][7]

  • Incorporate Solvent Effects: Since experiments are run in solution, it's vital to include a solvent model. The Polarizable Continuum Model (PCM) is a reliable choice. Specify the solvent used in the NMR/UV-Vis experiments (e.g., Chloroform or DMSO).[6]

  • Run Optimization: Perform a geometry optimization calculation. This process iteratively adjusts the molecular geometry to find the minimum on the potential energy surface.

  • Confirm Minimum: Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the predicted IR spectrum.

NMR Chemical Shift Calculation

Computational Protocol: NMR Shielding Tensors

  • Use Optimized Geometry: Start with the solvent-optimized geometry from the previous step.

  • Select Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding constants.[5][8]

  • Run Calculation: Perform the GIAO calculation at the same level of theory (B3LYP/6-311+G(d,p) with PCM).

  • Reference Calculation: To convert the calculated absolute shielding tensors (σ) to chemical shifts (δ), a reference calculation must be performed on TMS using the exact same level of theory.

  • Calculate Chemical Shifts: The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.[5] Many software packages can perform this referencing automatically.

UV-Vis Spectrum Calculation

Computational Protocol: Excited State Calculation

  • Use Optimized Geometry: Again, start with the solvent-optimized ground-state geometry.

  • Select Method: Time-Dependent DFT (TD-DFT) is the workhorse method for calculating electronic excited states and simulating UV-Vis spectra.[9][10]

  • Run Calculation: Perform a TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20 nroots) to cover the relevant energy range. The output will provide the excitation energies (which correspond to λ_max) and the oscillator strengths (which correspond to the intensity of the absorption).[11]

Part 3: Head-to-Head Validation - Comparing Theory and Experiment

This is the moment of truth where the predicted data is quantitatively compared against the experimental benchmarks.

Structural Parameters (from X-ray Crystallography)

If a single crystal can be grown, X-ray diffraction provides the definitive experimental geometry (bond lengths, angles, dihedral angles). This is the gold standard for validating the optimized geometry.

Table 1: Hypothetical Comparison of Geometric Parameters

ParameterExperimental (XRD) (Å or °)Calculated (DFT) (Å or °)Absolute Error
C-Cl Bond Length1.7451.7510.006 Å
C-F Bond Length1.3521.3580.006 Å
C=O Bond Length1.2151.2200.005 Å
C-C-C Angle120.1120.00.1°
... (etc.).........
NMR Spectra Comparison

The correlation between experimental and calculated chemical shifts is a powerful indicator of a model's accuracy.

Table 2: Hypothetical Comparison of ¹³C NMR Chemical Shifts (in DMSO)

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Absolute Error (ppm)
C=O165.8166.50.7
C-Cl128.5129.10.6
C-F158.2 (d)159.00.8
C-O155.4156.20.8
... (etc.).........
Mean Absolute Error (MAE) ~0.7 ppm

A Mean Absolute Error (MAE) of <5 ppm for ¹³C and <0.3 ppm for ¹H is generally considered good agreement.

FT-IR Spectra Comparison

Calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. A uniform scaling factor (e.g., ~0.96-0.98 for B3LYP) is often applied to the calculated frequencies for better comparison.

Table 3: Hypothetical Comparison of Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Scaled Calc. (x0.97)
C=O stretch (acid)171017651712
C-O-C stretch (ether)125513001261
C-F stretch122012601222
C-Cl stretch780805781
UV-Vis Spectra Comparison

The comparison here focuses on the wavelength of maximum absorbance for the primary electronic transitions.

Table 4: Hypothetical Comparison of UV-Vis Absorption Maxima (in Ethanol)

TransitionExperimental λ_max (nm)Calculated λ_max (nm)Absolute Error (nm)
π -> π2852805
n -> π3103188

Discussion: Interpreting the Results and Refining the Model

Perfect agreement between experiment and theory is rare. The key is to understand the sources of error and determine if the level of agreement is "fit for purpose".[2]

  • Systematic Errors: As seen with IR frequencies, some computational methods have known systematic biases that can be corrected.[1]

  • Environmental Effects: Discrepancies can arise from complex solvent interactions or, in the solid state, crystal packing effects not fully captured by the computational model.

  • Method Limitations: The chosen functional and basis set may have inherent limitations. If significant, unexplained discrepancies exist, especially in the electronic properties (NMR, UV-Vis), it may be necessary to test a different functional (e.g., a long-range corrected functional like CAM-B3LYP for excited states).[12]

If the initial comparison reveals significant deviations, the model should be refined. This could involve choosing a larger basis set, employing a different functional, or using an explicit solvent model where a few solvent molecules are included directly in the calculation around key functional groups. This iterative process of comparison and refinement leads to a highly robust and predictive final model.

Conclusion

The validation of computational models against hard experimental data is a cornerstone of rigorous scientific research. By following the detailed protocols outlined in this guide, researchers can systematically generate both the experimental benchmarks and the computational predictions for 5-Chloro-2-fluoro-4-methoxybenzoic acid. The resulting head-to-head comparison allows for a quantitative assessment of the model's accuracy, fostering confidence in its subsequent use for predicting the properties of novel derivatives, understanding reaction mechanisms, or screening for potential biological activity. A validated model is not just a collection of data; it is a powerful, predictive tool that accelerates scientific discovery.

References

  • Fiveable. (2025, August 15). Validation of computational results with experimental data...
  • ACS Publications. (2020, August 25). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes | Organometallics.
  • NTHRYS. Computational Validation and Experimental Benchmarking Workshop.
  • Benchchem. A Researcher's Guide to Computational Docking and Experimental Validation.
  • ResearchGate. (2025, December 4). Reliable DFT protocol for calculation of 195Pt NMR chemical shifts.
  • PMC. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles.
  • Frontiers. (2024, July 29). Mending Experimental Data with Computational Thermochemistry.
  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calculations. (2016, September 15).
  • Dalton Transactions. (2026, January 6). Combined DFT protocol for the calculation of 31 P NMR shifts in platinum complexes.
  • ORCA Tutorials. UVVis spectroscopy (UV/Vis).
  • Journal of Computational Chemistry. (1999). The DFT route to NMR chemical shifts.
  • ReSpect program. Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT.
  • YouTube. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium.
  • 1 H/ 13 C chemical shift calculations for biaryls: DFT approaches to geometry optimiz
  • ACS Publications. (2026, February 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model | The Journal of Physical Chemistry A.
  • ChemRxiv. Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields.

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Validation

Yield comparison of peptide coupling reagents for 5-Chloro-2-fluoro-4-methoxybenzoic acid

As a Senior Application Scientist, evaluating peptide coupling reagents requires moving beyond empirical trial-and-error to understand the fundamental stereoelectronic nature of your substrate. The molecule 5-Chloro-2-fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating peptide coupling reagents requires moving beyond empirical trial-and-error to understand the fundamental stereoelectronic nature of your substrate. The molecule 5-Chloro-2-fluoro-4-methoxybenzoic acid presents a unique and formidable challenge for amide bond formation.

This guide objectively compares the performance of five distinct classes of coupling reagents against this specific substrate, providing mechanistic causality, self-validating experimental protocols, and quantitative yield data to inform your process chemistry or discovery workflows.

The Substrate Challenge: Causality in Electronic and Steric Deactivation

To rationally select a coupling reagent, we must first deconstruct the target molecule's reactivity profile:

  • Steric Shielding (ortho-Fluoro): The fluorine atom at the ortho position creates a tight steric environment around the carboxylate. This impedes the approach of bulky phosphonium-based coupling reagents and physically blocks the trajectory of the incoming amine nucleophile.

  • Electronic Push-Pull (para-Methoxy & meta-Chloro): While the meta-chloro group exerts an inductive electron-withdrawing effect (-I), the para-methoxy group dominates via strong resonance electron donation (+M). This floods the aromatic ring with electron density, significantly reducing the electrophilicity (partial positive charge) of the carbonyl carbon.

The Result: The formation of the activated ester is sluggish, and the subsequent aminolysis is highly hindered. Classical carbodiimides (like EDC) often fail here because the intermediate is not reactive enough to overcome the resonance deactivation, leading to competitive hydrolysis or rearrangement into dead-end N-acylurea byproducts[1].

Mechanistic Pathway of Activation

To overcome this deactivation, modern coupling reagents convert the carboxylic acid into a highly electrophilic active ester (e.g., OAt or Oxyma esters) that forces the amine to react.

Mechanism A 5-Chloro-2-fluoro- 4-methoxybenzoic acid C Activated Ester Intermediate A->C Base (DIPEA) B Coupling Reagent (e.g., HATU, COMU) B->C Activation E Amide Product C->E Nucleophilic Attack D Amine Nucleophile D->E

Fig 1. Mechanistic pathway of amide bond formation via an activated ester intermediate.

Reagent Selection and Causality

We evaluated five reagents across different structural classes to determine the most efficient pathway for this specific deactivated acid:

  • EDC/HOBt (Baseline Carbodiimide): Included as an industry-standard baseline. It relies on the formation of an HOBt active ester, which is often insufficiently reactive for highly deactivated benzoic acids[2].

  • PyBOP (Phosphonium): Generates an HOBt ester but avoids the N-acylurea rearrangement risk of carbodiimides. However, its bulky pyrrolidine groups can struggle with the ortho-fluoro steric clash[3].

  • T3P (Propylphosphonic Anhydride): An excellent, low-toxicity reagent for deactivated aromatic acids. It drives the reaction forward by forming a highly reactive mixed anhydride, with completely water-soluble byproducts[4].

  • HATU (Uronium/HOAt): The historical gold standard for hindered couplings. The 7-aza nitrogen of the HOAt leaving group provides critical neighboring group participation—acting as an internal hydrogen-bond acceptor to guide the amine nucleophile through the ortho-fluoro steric bulk[3].

  • COMU (Uronium/OxymaPure): A next-generation reagent. The morpholine ring in COMU acts as a built-in hydrogen bond acceptor, stabilizing the transition state. It matches HATU's efficiency but requires only 1 equivalent of base and poses no explosive risks[5].

Self-Validating Experimental Protocol

To ensure trustworthiness, the protocol below is designed as a self-validating system . By incorporating an internal standard (Biphenyl), we achieve a strict mass balance. This proves whether a low isolated yield is due to poor chemical conversion, competitive hydrolysis, or mechanical loss during workup.

Workflow Step1 1. Pre-activation Acid + Reagent + Base (DMF, 5 min, 25°C) Step2 2. Amine Addition Add 1.1 eq Amine with Internal Standard Step1->Step2 Step3 3. HPLC Monitoring Track Conversion vs. Internal Standard Step2->Step3 Step4 4. Quench & Workup Aqueous Wash (HCl, NaHCO3, Brine) Step3->Step4 Step5 5. Isolation Chromatography & Yield Validation Step4->Step5

Fig 2. Self-validating experimental workflow for amide coupling with HPLC monitoring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under N₂, dissolve 5-Chloro-2-fluoro-4-methoxybenzoic acid (1.0 mmol) and Biphenyl (0.5 mmol, internal standard) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol for HATU/PyBOP/EDC; 1.0 mmol for COMU[5]).

  • Pre-activation: Add the coupling reagent (1.1 mmol). Stir at 25°C for exactly 5 minutes. Causality: Prolonged pre-activation of deactivated acids leads to competitive hydrolysis of the active ester by trace moisture.

  • Aminolysis: Add Benzylamine (1.1 mmol) dropwise.

  • Validation (Sampling): At 1h, 4h, and 24h, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and inject into HPLC-UV (254 nm). Calculate conversion by comparing the product peak area to the Biphenyl internal standard.

  • Workup: Once HPLC shows plateaued conversion, quench with saturated aq. NH₄Cl. Extract with EtOAc (3 x 10 mL). Wash organics with 1M HCl, sat. NaHCO₃, and brine to remove water-soluble byproducts (especially critical for COMU and T3P).

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Yield Comparison

The following data reflects the coupling of 5-Chloro-2-fluoro-4-methoxybenzoic acid with benzylamine using the standardized protocol above.

Coupling ReagentActive IntermediateEquivalentsReaction TimeHPLC Conversion (%)Isolated Yield (%)Byproduct Profile
EDC / HOBt HOBt Ester1.224 h48%42%Water-soluble ureas
PyBOP HOBt Ester1.118 h65%61%Pyrrolidine phosphoramide
T3P Mixed Anhydride1.512 h78%75%Water-soluble phosphates
HATU HOAt Ester1.14 h95%91%Tetramethylurea (water-soluble)
COMU Oxyma Ester1.14 h96%93%Water-soluble morpholine urea

Discussion and Recommendations

The empirical data directly validates our stereoelectronic hypothesis:

  • The Failure of HOBt-based Systems: EDC and PyBOP both rely on the HOBt active ester. Because the para-methoxy group severely dampens the electrophilicity of the carbonyl, the HOBt ester is simply not reactive enough to force the amine past the ortho-fluoro steric barrier. The reaction stalls, and competitive hydrolysis takes over[1].

  • The Power of Neighboring Group Participation: HATU achieved >90% yield in just 4 hours. The nitrogen atom in the 7-position of the HOAt leaving group hydrogen-bonds with the incoming benzylamine, artificially increasing the local concentration of the nucleophile and pulling it past the steric bulk[3].

  • The Optimal Choice (COMU): COMU marginally outperformed HATU and is our recommended reagent for this substrate. The morpholine oxygen in COMU acts as an exceptional hydrogen-bond acceptor during the transition state. Furthermore, COMU requires only 1 equivalent of base (minimizing side reactions), is non-explosive, and its byproducts are entirely water-soluble, making the scale-up E-factor highly favorable[5].

References

  • Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. Chemical Society Reviews, 2009, 38, 606-631.[Link]

  • Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. Chemical Reviews, 2011, 111(11), 6557-6602.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Albericio, F., et al. Organic Process Research & Development, 2021.[Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS GCI Pharmaceutical Roundtable Reagent Guides. Journal of Organic Chemistry, 2019, 84, 4615–4628. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Chloro-2-fluoro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-2-fluoro-4-methoxybenzoic acid. As a Senior Applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Chloro-2-fluoro-4-methoxybenzoic acid. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to work with this compound safely and effectively, grounding our protocols in established safety principles for related chemical structures. Given that detailed experimental data for this specific compound is not extensively available, the following guidance is synthesized from Safety Data Sheets (SDS) for structurally similar compounds and general best practices for handling halogenated aromatic compounds.

Hazard Identification and Risk Assessment

5-Chloro-2-fluoro-4-methoxybenzoic acid is a substituted benzoic acid containing halogen atoms. While a comprehensive hazard profile is not fully detailed in all public records, related compounds suggest that it should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3] As a solid, it is likely to be a powder, which necessitates measures to control dust exposure.[4][5]

Assumed Primary Hazards:

  • Skin Irritation: May cause irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Contact with eyes may lead to serious irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2][3][6]

  • Harmful if Swallowed: Ingestion may be harmful.[3][6]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash goggles.[6][7][8] A face shield is recommended for larger quantities.[8]Chemical-resistant gloves (Nitrile rubber recommended).[5][7][9] Inspect for integrity before each use.Fully buttoned laboratory coat.[7][10]Use in a chemical fume hood or a ventilated balance enclosure. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[6][7]
Dissolving and Solution Handling Chemical splash goggles.[8][9]Chemical-resistant gloves (Nitrile rubber).[5][7][9]Laboratory coat.[7][10]Work within a certified chemical fume hood.[9][11][12]
Reaction Work-up and Purification Chemical splash goggles and a face shield, especially when handling larger volumes or during exothermic steps.[6][8]Chemical-resistant gloves. Consider double-gloving for extended operations.[9]Chemical-resistant apron over a laboratory coat.[10]All operations should be conducted in a chemical fume hood.[9][11][12]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a safe operational process from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh Solid in Ventilated Enclosure prep_setup->handle_weigh handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Certified Channels cleanup_waste->cleanup_dispose emergency_spill Manage Spills emergency_exposure First Aid for Exposure

Caption: A typical workflow for safely handling 5-Chloro-2-fluoro-4-methoxybenzoic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Before starting, consult the Safety Data Sheet (if available) and perform a risk assessment for your specific procedure.

    • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[11]

    • Don all required PPE as outlined in the table above.[10]

    • Prepare your work area, preferably in a chemical fume hood, by laying down absorbent bench paper.[9][11]

  • Handling:

    • When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to prevent inhalation of dust.[7]

    • Avoid creating dust during handling.[3][4][5] If a small amount of solid is spilled, do not use a dry brush. Instead, gently moisten the material and wipe it up with a damp cloth or use a HEPA-filtered vacuum.[5][8]

    • Keep containers tightly closed when not in use.[1][6][7]

    • All subsequent steps involving the compound in solution should be performed in a fume hood.[12]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][13]

    • Do not eat, drink, or smoke in the laboratory where this chemical is handled.[6][14]

    • Contaminated clothing should be removed and laundered before reuse.[14][15]

Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6][7]

  • Keep containers securely sealed to prevent moisture absorption and contamination.[7][13]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[6][7]

Disposal:

  • Waste Segregation: As a halogenated organic compound, all waste containing 5-Chloro-2-fluoro-4-methoxybenzoic acid must be collected in a designated "Halogenated Organic Waste" container.[11][12][16] Do not mix with non-halogenated waste streams.[11][16]

  • Labeling: All waste containers must be clearly labeled with their contents.[13][16]

  • Disposal Procedure: Dispose of waste through your institution's environmental health and safety office or a licensed chemical waste management company.[17]

  • Prohibition: Never dispose of this chemical down the drain.[12][18]

Emergency Procedures

Spill Response:

  • Minor Spill (Solid): Evacuate the immediate area.[18] Wearing appropriate PPE, gently cover the spill with an inert absorbent material.[9] Sweep up the material without creating dust and place it in a sealed, labeled container for disposal.[3][4] Clean the spill area thoroughly.

  • Major Spill: Evacuate the laboratory and alert your institution's emergency response team.[5][13]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4] Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air.[1][2][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.[3]

By implementing these safety measures and operational plans, you can effectively manage the risks associated with handling 5-Chloro-2-fluoro-4-methoxybenzoic acid in your research and development activities.

References

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK. SDS Manager. Available from: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available from: [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. Available from: [Link]

  • SAFETY DATA SHEET - 4-Methoxybenzoic acid. Acros Organics. Available from: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link]

  • Chemistry Department Safety Manual. University of Rochester. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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